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Core Science & Biosynthesis

Foundational

Solubility profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in Organic Solvents Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framew...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to experimentally determine and interpret its solubility characteristics. The guide emphasizes the underlying scientific principles, provides detailed, field-proven experimental protocols, and outlines the logic for solvent selection and data interpretation, thereby ensuring scientific integrity and trustworthiness in the generated solubility data.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

3-(2-Amino-3-methylphenoxy)propan-1-ol, a substituted phenoxy propanolamine, possesses structural motifs—a primary amine, a hydroxyl group, and an aromatic ether—that are of significant interest in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of its developability. It dictates critical downstream processes, including:

  • Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining the desired crystalline form with high purity.

  • Formulation: Understanding solubility is fundamental to designing stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration.

  • Process Chemistry: Efficient and scalable synthetic routes often rely on the solubility of intermediates and the final API in reaction and work-up solvents.

  • Preclinical Studies: In vitro and in vivo assays often require the compound to be dissolved in a suitable vehicle, making solubility data in biorelevant solvents essential.

This guide will provide the theoretical and practical foundation for a thorough investigation of the solubility of 3-(2-Amino-3-methylphenoxy)propan-1-ol.

Molecular Structure and Predicted Solubility Behavior

The structure of 3-(2-Amino-3-methylphenoxy)propan-1-ol offers key insights into its potential solubility:

  • Hydrogen Bonding: The presence of a primary amine (-NH₂) and a primary alcohol (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. This suggests good solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and potentially some solubility in polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[1][2][3]

  • Aromatic Character: The substituted benzene ring introduces a degree of aromatic and hydrophobic character. This suggests that the molecule will have some solubility in aromatic solvents (e.g., toluene) and other non-polar or weakly polar organic solvents.[4] The principle of "like dissolves like" is a guiding tenet here.[2][4]

  • Basicity: The primary amine group confers basicity to the molecule, allowing it to be solubilized in acidic solutions through salt formation.[5] While this guide focuses on organic solvents, this property is crucial for aqueous solubility and certain analytical techniques.

Based on these features, a qualitative solubility prediction can be made, which must be confirmed and quantified by empirical measurement.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[7] The protocol described below is a robust, self-validating system.

Rationale for Experimental Design

The choice of parameters in the shake-flask method is critical for obtaining accurate and reproducible data.

  • Temperature Control: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a constant and recorded temperature, typically ambient (e.g., 25 °C) and physiological (37 °C) temperatures.[6]

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[7] For many organic compounds, 24 to 72 hours is adequate.[8]

  • Solid-State Characterization: The polymorphic form of the solid material can significantly impact solubility. It is crucial to characterize the solid phase before and after the experiment (e.g., using XRPD or DSC) to ensure that no phase transformation has occurred.[7]

  • Purity of Materials: The purity of both the solute and the solvents must be high to avoid erroneous results.

Detailed Step-by-Step Protocol for the Shake-Flask Method
  • Preparation:

    • Accurately weigh an excess amount of 3-(2-Amino-3-methylphenoxy)propan-1-ol into a series of clear glass vials with PTFE-lined screw caps. An excess ensures that a saturated solution is formed.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant speed that is sufficient to keep the solid particles suspended without creating a vortex.[6]

    • Allow the samples to equilibrate for a predetermined time (e.g., 48 hours). To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of 3-(2-Amino-3-methylphenoxy)propan-1-ol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve must be prepared using standards of known concentrations.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Perform each experiment in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.[6]

Visualization of the Shake-Flask Workflow

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Weigh excess solute B Add precise volume of solvent A->B C Agitate at constant temperature B->C D Allow to reach equilibrium (e.g., 48h) C->D E Settle excess solid D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify concentration via HPLC G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Potentiometric Titration for Ionizable Compounds

For ionizable compounds like 3-(2-Amino-3-methylphenoxy)propan-1-ol, potentiometric titration offers a rapid and accurate method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[10][11][12] This technique is particularly useful for understanding how pH affects solubility, which is crucial for formulation in aqueous or partially aqueous systems.[13][14]

Protocol for Potentiometric Titration

A detailed protocol for this method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The point at which the compound precipitates can be used to calculate its intrinsic solubility.

Solvent Selection and Presentation of Solubility Data

The choice of solvents for solubility screening should be guided by their relevance in pharmaceutical manufacturing and their physicochemical properties. A recommended set of solvents is presented below.

Recommended Solvents for Solubility Screening
Solvent ClassExample SolventsRationale for Inclusion
Alcohols Methanol, Ethanol, IsopropanolCommon reaction, purification, and formulation solvents. Their polarity and hydrogen bonding capacity are expected to lead to good solubility.[2][3]
Ketones Acetone, Methyl Ethyl KetoneUseful for extractions and as reaction media. Primary amines can react with ketones, which should be noted.[1]
Esters Ethyl AcetateA common solvent for extraction and chromatography.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCommon aprotic solvents in organic synthesis.
Aromatic Hydrocarbons TolueneRepresentative of non-polar, aromatic solvents used in synthesis.
Halogenated Solvents Dichloromethane (DCM)Widely used for extractions and reactions. Note that some amines are incompatible with chlorinated solvents.[1]
Amides Dimethylformamide (DMF)Highly polar aprotic solvent, often used to dissolve poorly soluble compounds.
Sulfoxides Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent with excellent solvating power, commonly used for compound storage and in biological assays.
Tabular Presentation of Solubility Data

The empirically determined solubility data should be presented in a clear and concise table.

Table 1: Thermodynamic Solubility of 3-(2-Amino-3-methylphenoxy)propan-1-ol in Various Organic Solvents at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Molar SolubilityQualitative Solubility
Methanol[Experimental Value][Calculated Value][Calculated Value][e.g., Freely Soluble]
Ethanol[Experimental Value][Calculated Value][Calculated Value][e.g., Soluble]
Isopropanol[Experimental Value][Calculated Value][Calculated Value][e.g., Sparingly Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][Calculated Value][e.g., Slightly Soluble]
Toluene[Experimental Value][Calculated Value][Calculated Value][e.g., Very Slightly Soluble]
Dichloromethane[Experimental Value][Calculated Value][Calculated Value][e.g., Soluble]
Acetone[Experimental Value][Calculated Value][Calculated Value][e.g., Soluble, potential for reactivity]
DMSO[Experimental Value][Calculated Value][Calculated Value][e.g., Very Soluble]

Factors Influencing Solubility and Interpretation of Results

The interpretation of the solubility data should be grounded in the principles of intermolecular forces.

Factors_Influencing_Solubility Solubility Solubility of 3-(2-Amino-3-methylphenoxy)propan-1-ol H_Bonding Hydrogen Bonding (Amine and Alcohol) Solubility->H_Bonding influenced by Polarity Solvent Polarity Solubility->Polarity dependent on Aromaticity Aromatic Interactions (Phenoxy Group) Solubility->Aromaticity affected by Temperature Temperature Solubility->Temperature varies with

Caption: Key intermolecular forces and factors governing solubility.

A high solubility in alcohols would be attributed to strong hydrogen bonding between the amine and hydroxyl groups of the solute and the hydroxyl group of the solvent.[2] Solubility in aromatic solvents like toluene would be driven by van der Waals forces and potential π-π stacking interactions with the phenyl ring. The high solubility in polar aprotic solvents like DMSO would be due to strong dipole-dipole interactions and their ability to accept hydrogen bonds.

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination and interpretation of the solubility profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol in organic solvents. By following the detailed protocols and understanding the underlying physicochemical principles, researchers can generate high-quality, reliable data that is essential for the successful development of this compound as a potential pharmaceutical agent.

Further studies should investigate the temperature dependence of solubility to determine the thermodynamics of dissolution (enthalpy and entropy). Additionally, solubility studies in binary solvent systems can be invaluable for optimizing crystallization processes.

References

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Klamt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. Retrieved from [Link]

  • Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]

  • World Health Organization. (2019). Annex 4. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Filo. (n.d.). Why Amine are soluble in organic solvent like alcohol and ether?. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Journal of Chemical Education. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

  • ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

  • SlideShare. (n.d.). Amine compounds. Retrieved from [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

Sources

Exploratory

Advanced Material Safety & Handling Whitepaper: 3-(2-Amino-3-methylphenoxy)propan-1-ol

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Predictive MSDS Executive Summary In modern drug discovery, functionalized aniline-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Predictive MSDS

Executive Summary

In modern drug discovery, functionalized aniline-ether derivatives like 3-(2-Amino-3-methylphenoxy)propan-1-ol (Molecular Formula: C10H15NO2; MW: 181.23 g/mol ) are highly valued as versatile pharmacophore building blocks and synthetic linkers. However, the exact structural features that make this compound synthetically useful—namely the electron-rich primary amine and the phenoxy ether linkage—also introduce specific toxicological risks and chemical instability.

This whitepaper transcends a standard Material Safety Data Sheet (MSDS). As a Senior Application Scientist, I have designed this guide to provide predictive toxicology, mechanistic rationales for handling, and self-validating analytical protocols. By understanding the causality behind the compound's reactivity, researchers can ensure both personal safety and experimental integrity.

Structural Identity & Mechanistic Toxicology

To safely handle a novel or highly specialized intermediate, one must first deconstruct its molecular architecture. The compound is built upon a 2-amino-3-methylphenol core, which has been etherified at the hydroxyl position with a propan-1-ol chain.

Structure-Reactivity Causality
  • The Primary Amine (-NH2): Aromatic amines are highly susceptible to auto-oxidation. Exposure to atmospheric oxygen and light can trigger the formation of reactive quinone imines. Toxicologically, this moiety is a known culprit for inducing methemoglobinemia—a condition where the amine oxidizes the Fe(II) in hemoglobin to Fe(III), severely impairing oxygen transport[1].

  • The Phenoxy Ether & Propanol Chain: The ether linkage increases the molecule's lipophilicity, enhancing dermal penetration. The terminal hydroxyl group (-OH) provides a hydrogen-bonding donor/acceptor site, which increases its solubility in polar organic solvents but also facilitates rapid absorption through biological membranes.

StructureHazard Core 3-(2-Amino-3-methylphenoxy) propan-1-ol Amino Primary Amine (-NH2) • Oxidation Risk • Sensitization Core->Amino Phenoxy Phenoxy Ether Core • Lipophilicity • Target Binding Core->Phenoxy Propanol Propan-1-ol Chain • Hydrogen Bonding • Solubilization Core->Propanol Tox Methemoglobinemia Potential Amino->Tox Degradation Photo/Auto-oxidation Amino->Degradation

Structural components of 3-(2-Amino-3-methylphenoxy)propan-1-ol and hazard profiles.

GHS Classification & Hazard Identification

Based on the toxicological profile of its core moiety (2-amino-3-methylphenol)[1] and aligned with the [2], the predictive safety data for this compound is summarized below.

Quantitative Hazard Data Summary
Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2WarningH319: Causes serious eye irritation
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Self-Validating Handling & Storage Protocols

Standard operating procedures often fail because they lack internal validation. The following protocol is designed as a self-validating system : every physical action includes a corresponding observable check to confirm the integrity of the safety measure.

Step-by-Step Handling Methodology
  • Atmospheric Control (The "Why"): Because the primary amine is prone to auto-oxidation, the compound must never be exposed to ambient air for prolonged periods.

    • Action: Handle the compound exclusively within a nitrogen or argon-purged glovebox or via Schlenk line techniques.

    • Validation Check: Utilize an oxygen sensor within the glovebox; ensure levels remain below 5 ppm before opening the primary container.

  • Personal Protective Equipment (PPE):

    • Action: Don double nitrile gloves (minimum 0.11 mm thickness), a chemically resistant lab coat, and a full-face shield.

    • The "Why": The lipophilic phenoxy ether acts as a penetration enhancer. If the outer glove is breached, the inner glove provides a critical temporal buffer against dermal absorption and subsequent methemoglobinemia risk.

    • Validation Check: Perform a visual inflation test on the outer gloves prior to donning to check for micro-tears.

  • Storage Conditions:

    • Action: Store at -20°C in an amber glass vial, backfilled with argon, and sealed with Parafilm.

    • The "Why": Amber glass prevents UV-mediated radical formation, while sub-zero temperatures halt thermal degradation kinetics.

Experimental Workflow: Analytical Validation

Before utilizing 3-(2-Amino-3-methylphenoxy)propan-1-ol in downstream drug synthesis, its structural integrity must be validated. Degraded starting materials will poison catalytic cross-coupling reactions (e.g., Buchwald-Hartwig aminations).

Step-by-Step Validation Protocol
  • Visual Inspection: Extract a 1 mg aliquot. A pure compound should appear as an off-white to pale-yellow solid. Causality: A shift to dark brown or purple indicates severe quinone imine formation (oxidation). If dark, discard the aliquot.

  • UHPLC-MS/MS Analysis:

    • Dissolve 0.1 mg of the sample in 1 mL of LC-MS grade Methanol.

    • Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes.

    • Validation: Look for the primary [M+H]+ precursor ion at m/z 182.1. The presence of an m/z 180.1 peak indicates dehydrogenation/oxidation of the amine.

  • NMR Spectroscopy (1H and 13C):

    • Dissolve 5 mg in DMSO- d6​ .

    • Validation: Confirm the presence of the terminal hydroxyl proton (typically a triplet near 4.5 ppm) and the primary amine protons (a broad singlet near 4.8 ppm). The disappearance of these peaks indicates cross-linking or degradation.

ValidationWorkflow Step1 Sample Preparation Step2 UHPLC-MS/MS Analysis Step1->Step2 Aliquot Step3 1H/13C NMR Validation Step2->Step3 Structural Confirmation Step4 Purity & Stability Report Step3->Step4 Data Synthesis

Analytical workflow for validating structural integrity and purity post-storage.

Emergency Response & First Aid

In the event of a protocol failure, immediate mechanistic intervention is required:

  • Dermal Exposure: The lipophilic nature of the compound means water alone is insufficient. Immediately flush the area with copious amounts of water and mild soap for at least 15 minutes. Remove contaminated clothing. Do not use organic solvents to clean the skin, as this will accelerate systemic absorption.

  • Inhalation: Move the victim to fresh air. If cyanosis (blue discoloration of lips/nail beds) is observed, this is a clinical indicator of methemoglobinemia. Administer 100% supplemental oxygen and seek immediate emergency medical attention (Methylene blue may be required as a clinical antidote).

  • Eye Contact: Flush with water or sterile saline for 15 minutes, lifting upper and lower eyelids. The amine acts as a mild base and can cause corneal etching.

References

  • Hazard Communication - Overview | Occupational Safety and Health Administration Source: OSHA (Occupational Safety and Health Administration) URL:[Link]

  • 2-Amino-m-cresol | C7H9NO | CID 3014138 - PubChem Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Hazard Communication Standard: Labels and Pictograms Source: OSHA (Occupational Safety and Health Administration) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2-Amino-3-methylphenoxy)propan-1-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 3-(2-Amino-3-methylphenoxy)propan-1-ol, a valuable bifunctional molecule with app...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-Amino-3-methylphenoxy)propan-1-ol, a valuable bifunctional molecule with applications as a key intermediate in the synthesis of pharmaceuticals, notably as a precursor to carvedilol analogues and other bioactive compounds. The protocol details a direct, one-pot O-alkylation of 2-Amino-3-methylphenol with 3-chloro-1-propanol via the Williamson ether synthesis. This method is selected for its operational simplicity and atom economy. This guide offers a step-by-step protocol, mechanistic insights, purification and characterization procedures, and essential safety information to ensure a successful and safe synthesis.

Introduction

3-(2-Amino-3-methylphenoxy)propan-1-ol is a significant building block in medicinal chemistry. Its structure incorporates a primary amine, a phenolic ether, and a primary alcohol, offering multiple points for further chemical modification. The strategic placement of the amino and propanol moieties on the 2-amino-3-methylphenol scaffold makes it a crucial precursor for creating complex molecules with potential therapeutic activities.

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers from an organohalide and an alkoxide.[1] In this specific application, the phenolic hydroxyl group of 2-Amino-3-methylphenol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the chloride from 3-chloro-1-propanol. A key challenge in this synthesis is achieving selective O-alkylation over the competing N-alkylation of the primary amine.[2] The protocol described herein utilizes conditions optimized to favor the desired O-alkylation.

Synthetic Pathway Overview

The synthesis of 3-(2-Amino-3-methylphenoxy)propan-1-ol is accomplished by the reaction of 2-Amino-3-methylphenol with 3-chloro-1-propanol in the presence of a suitable base and solvent.

DOT Script for Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Amino-3-methylphenol Reaction_Node Reactant1->Reaction_Node + Reactant2 3-Chloro-1-propanol Reactant2->Reaction_Node Base K₂CO₃ (Base) Base->Reaction_Node Solvent DMF (Solvent) Solvent->Reaction_Node Heat Heat (80-90 °C) Heat->Reaction_Node Product 3-(2-Amino-3-methylphenoxy)propan-1-ol Reaction_Node->Product Williamson Ether Synthesis

Caption: Overall synthetic scheme for 3-(2-Amino-3-methylphenoxy)propan-1-ol.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
2-Amino-3-methylphenolC₇H₉NO123.152835-97-4≥98%Sigma-Aldrich
3-Chloro-1-propanolC₃H₇ClO94.54627-30-5≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeVWR
HexaneC₆H₁₄86.18110-54-3ACS GradeVWR
Deionized WaterH₂O18.027732-18-5--
Brine (Saturated NaCl)NaCl/H₂O----
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6ACS GradeFisher Scientific
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Detailed Synthesis Protocol

This protocol is designed for a direct, one-pot synthesis of the target compound.

DOT Script for Experimental Workflow

Experimental_Workflow Start Start: Assemble Glassware Add_Reactants 1. Add 2-Amino-3-methylphenol, K₂CO₃, and DMF to flask. Start->Add_Reactants Stir_Initial 2. Stir mixture at room temperature. Add_Reactants->Stir_Initial Add_Haloalcohol 3. Add 3-Chloro-1-propanol dropwise. Stir_Initial->Add_Haloalcohol Heat_Reaction 4. Heat to 80-90 °C and reflux. Add_Haloalcohol->Heat_Reaction Monitor_TLC 5. Monitor reaction by TLC. Heat_Reaction->Monitor_TLC Workup_Start 6. Cool to RT and filter. Monitor_TLC->Workup_Start Reaction Complete Extraction 7. Aqueous workup and extraction with Ethyl Acetate. Workup_Start->Extraction Drying 8. Dry organic layer with Na₂SO₄. Extraction->Drying Concentration 9. Concentrate under reduced pressure. Drying->Concentration Purification 10. Purify by column chromatography. Concentration->Purification Characterization 11. Characterize the final product. Purification->Characterization End End: Store Product Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3-methylphenol (5.0 g, 40.6 mmol) and anhydrous potassium carbonate (11.2 g, 81.2 mmol, 2.0 equivalents).

  • Solvent Addition : Add 80 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes. The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the S_N2 reaction mechanism of the Williamson ether synthesis.[3][4]

  • Reagent Addition : Slowly add 3-chloro-1-propanol (4.2 mL, 48.7 mmol, 1.2 equivalents) to the stirred suspension dropwise over 10 minutes. An excess of the alkylating agent is used to ensure complete consumption of the starting phenol.

  • Reaction Conditions : Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Monitoring the Reaction : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 6-8 hours, as indicated by the disappearance of the 2-Amino-3-methylphenol spot.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of ethyl acetate.

  • Extraction : Transfer the filtrate to a 500 mL separatory funnel. Add 150 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate. The product will partition into the organic (ethyl acetate) layer. Extract the aqueous layer two more times with 100 mL of ethyl acetate.

  • Washing : Combine the organic layers and wash with 100 mL of deionized water, followed by 100 mL of brine to remove residual DMF and inorganic impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification : Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 60% ethyl acetate in hexane), is typically effective in isolating the desired product.

  • Final Product : Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield 3-(2-Amino-3-methylphenoxy)propan-1-ol as a viscous oil or a low-melting solid.

Characterization of 3-(2-Amino-3-methylphenoxy)propan-1-ol

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃, δ in ppm) : (Predicted)

    • 7.00-6.70 (m, 3H, Ar-H)

    • 4.15 (t, 2H, -O-CH₂-)

    • 3.90 (t, 2H, -CH₂-OH)

    • 3.80 (br s, 2H, -NH₂)

    • 2.20 (s, 3H, Ar-CH₃)

    • 2.05 (quintet, 2H, -CH₂-CH₂-CH₂-)

    • 1.80 (br s, 1H, -OH)

  • ¹³C NMR (100 MHz, CDCl₃, δ in ppm) : (Predicted)

    • 145.0 (C-OAr)

    • 136.0 (C-NH₂)

    • 128.0 (Ar-C)

    • 124.0 (Ar-C)

    • 118.0 (Ar-C)

    • 112.0 (Ar-C)

    • 68.0 (-O-CH₂)

    • 61.0 (-CH₂-OH)

    • 32.0 (-CH₂-CH₂-CH₂-)

    • 16.0 (Ar-CH₃)

  • Mass Spectrometry (ESI+) :

    • m/z: 182.12 [M+H]⁺ (Calculated for C₁₀H₁₆NO₂)

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Amino-3-methylphenol : May cause skin and serious eye irritation. May cause respiratory irritation.

  • 3-Chloro-1-propanol : Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation.[5][6][7]

  • N,N-Dimethylformamide (DMF) : A skin and eye irritant, and may be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

  • Potassium Carbonate : Causes serious eye irritation.

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[5][6][7][8][9][10]

Discussion of an Alternative Synthetic Strategy

An alternative approach to ensure selective O-alkylation and potentially higher yields involves the protection of the amino group of 2-Amino-3-methylphenol prior to the Williamson ether synthesis. This multi-step process adds complexity but can be advantageous if the direct alkylation yields are low or if significant N-alkylation byproducts are formed.

DOT Script for Alternative Pathway

Alternative_Pathway Start Start: 2-Amino-3-methylphenol Protection 1. Protection of Amino Group (e.g., Acetylation) Start->Protection Alkylation 2. Williamson Ether Synthesis Protection->Alkylation Deprotection 3. Deprotection of Amino Group (e.g., Hydrolysis) Alkylation->Deprotection Product Final Product: 3-(2-Amino-3-methylphenoxy)propan-1-ol Deprotection->Product

Caption: Alternative synthesis involving a protection-deprotection sequence.

This strategy typically involves:

  • Protection : The amino group of 2-Amino-3-methylphenol is protected, for example, as an acetamide by reacting it with acetic anhydride.[11]

  • O-Alkylation : The protected aminophenol is then subjected to the Williamson ether synthesis as described in the main protocol. The protected amino group does not interfere with the reaction.

  • Deprotection : The protecting group is removed, typically by acid or base hydrolysis, to yield the final product.

While this method is longer, it can provide a cleaner reaction profile and simplify the purification process.

Conclusion

The direct O-alkylation of 2-Amino-3-methylphenol with 3-chloro-1-propanol using potassium carbonate in DMF is an effective and straightforward method for the synthesis of 3-(2-Amino-3-methylphenoxy)propan-1-ol. This application note provides a detailed, step-by-step protocol that can be readily implemented in a research laboratory setting. Careful adherence to the reaction conditions and safety precautions outlined is essential for a successful outcome. The synthesized compound can be used as a versatile intermediate for the development of novel pharmaceutical agents.

References

  • 3-Chloro-1-Propanol - Material Safety D
  • ChemicalBook. (2026, January 17).
  • Santa Cruz Biotechnology. (n.d.).
  • Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET - (S)-(-)-3-Chloro-1-phenyl-1-propanol.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 1-Chloro-3-hydroxypropane, stabilized.
  • ResearchGate. (2018, June 13). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-methylphenol 96 2835-97-4.
  • ChemSpider. (2012, April 16).
  • Spectrum Chemical. (2022, October 25).
  • Sigma-Aldrich. (2026, March 20).
  • Fisher Scientific. (2025, December 22).
  • SynArchive. (n.d.). Williamson Ether Synthesis.
  • ECHEMI. (n.d.). Williamson ether synthesis.
  • Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6.
  • Google Patents. (n.d.). CN101037381A - Cesium carbonate catalyzed preparation of alkyl aromatic ether using acetonitrile as solvent.
  • Cesium Carbonate Participates in the Selective Construction of Polycyclic Skeletons. (2025, February 28).
  • The Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007679.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PMC. (n.d.).
  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, December 12).
  • Bibliomed. (n.d.).
  • Rsc.org. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
  • PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.
  • Doc Brown's Chemistry. (2025, December 13). The 13 C NMR spectrum of propan-1-ol.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-3-methylphenol as a Precursor for Novel Pharmaceutical Synthesis.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
  • 13C NMR of 1-Propanol. (n.d.).
  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degrad
  • Organic Chemistry Portal. (2023).
  • Organic Syntheses. (2017, March 11).
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019, November 18).
  • ResearchGate. (n.d.). 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol.
  • ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol.
  • A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (n.d.).
  • New Journal of Chemistry (RSC Publishing). (n.d.). One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using a deep eutectic solvent: a green method and mechanistic insight.
  • Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.
  • ResearchGate. (n.d.). Synthesis of 3-aminoisoxazolmethylnaphthols via one-pot three-component reaction under solvent-free conditions.
  • SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). (R)-(-)-2-Amino-1-propanol(35320-23-1) 1 H NMR.
  • NextSDS. (n.d.). 3-(3-AMinophenoxy)

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Application

Application Notes & Protocols: Leveraging 3-(2-Amino-3-methylphenoxy)propan-1-ol as a Versatile Precursor in Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Amino-3-methylphenoxy)propan-1-ol as a strategic precursor for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Amino-3-methylphenoxy)propan-1-ol as a strategic precursor for the synthesis of novel compound libraries. We delve into the molecule's inherent reactivity, outlining detailed, field-proven protocols for its chemical modification at key functional groups. The narrative emphasizes the causality behind experimental choices, focusing on three primary derivatization pathways: N-acylation, O-alkylation/esterification, and oxidative cyclization to form bioactive phenoxazinone scaffolds. Furthermore, we present a logical framework for library design and subsequent biological screening cascades, enabling the efficient discovery of new chemical entities with potential therapeutic applications in oncology, infectious diseases, and beyond.

Introduction: The Strategic Value of 3-(2-Amino-3-methylphenoxy)propan-1-ol

In modern drug discovery, the selection of a starting scaffold or precursor is a critical decision that dictates the scope and diversity of the resulting chemical library. An ideal precursor possesses multiple, orthogonally reactive functional groups, allowing for systematic and combinatorial derivatization. 3-(2-Amino-3-methylphenoxy)propan-1-ol is an exemplary such precursor. Its structure features three distinct points for chemical modification: a primary aromatic amine, a primary aliphatic alcohol, and an electron-rich aromatic ring.

  • The ortho-Aminophenol Moiety: This arrangement is the cornerstone of the precursor's utility. The primary amine serves as a potent nucleophile for acylation, sulfonylation, and alkylation reactions. Crucially, its position ortho to the phenoxy ether enables facile oxidative cyclization to form the phenoxazinone core, a privileged scaffold found in numerous biologically active compounds, including the antibiotic Actinomycin D.[1][2]

  • The Propan-1-ol Side Chain: The terminal primary alcohol provides a secondary site for modification, allowing for the introduction of diverse functionalities through esterification, etherification, or conversion to other functional groups. This enables fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • The Substituted Aromatic Ring: The methyl group and the activating amino and ether groups influence the regioselectivity of electrophilic aromatic substitution, offering a potential, albeit more complex, avenue for later-stage diversification.

This guide provides the foundational chemistry and biological screening strategies to unlock the potential of this versatile precursor.

Synthetic Derivatization Strategies & Protocols

The following protocols are designed to be robust and reproducible. The rationale behind key steps is explained to allow for adaptation and troubleshooting.

Protocol 2.1: N-Acylation of the Primary Aromatic Amine

N-acylated aminophenols are prevalent motifs in pharmaceuticals, modulating properties like bioavailability and target engagement.[3] This protocol details a standard N-acetylation, which can be readily adapted for other acylating agents.

Causality: The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). A mild base is often included to neutralize the acid byproduct, preventing potential side reactions.[4] Water can be an effective solvent for this transformation, offering an eco-friendly advantage.[4]

Experimental Workflow: N-Acylation

N_Acylation_Workflow start Suspend Precursor in Aqueous Medium add_hcl Add Conc. HCl to Dissolve (as salt) start->add_hcl add_buffer Add Buffer Solution (e.g., Sodium Acetate) add_hcl->add_buffer add_acyl Add Acylating Agent (e.g., Acetic Anhydride) add_buffer->add_acyl stir Stir at Room Temp (Precipitation Occurs) add_acyl->stir isolate Isolate via Vacuum Filtration stir->isolate purify Wash with Cold Water & Recrystallize (Optional) isolate->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of the precursor.

Step-by-Step Protocol:

  • Materials:

    • 3-(2-Amino-3-methylphenoxy)propan-1-ol (1.0 eq)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Acetic Anhydride (1.2 eq)

    • Sodium Acetate Trihydrate (Buffer)

    • Ethanol (for recrystallization, optional)

  • Equipment:

    • Erlenmeyer flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Büchner funnel and filter flask

  • Procedure:

    • In a 100 mL Erlenmeyer flask, suspend the precursor (e.g., 2.0 g) in 40 mL of deionized water.

    • While stirring, add concentrated HCl dropwise until the amine fully dissolves as its hydrochloride salt.[3] Gentle warming may be required.

    • In a separate beaker, dissolve sodium acetate trihydrate (e.g., 3.0 g) in 10 mL of deionized water. Add this buffer solution to the amine salt solution.

    • Cool the reaction mixture in an ice bath. While stirring vigorously, add acetic anhydride dropwise.

    • Continue to stir the mixture in the ice bath for 15 minutes and then at room temperature for another 30 minutes. The N-acylated product should precipitate.[3]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove salts and unreacted acid.

    • Dry the product. For higher purity, the crude material can be recrystallized from an ethanol/water mixture.[3]

  • Characterization: Confirm structure via NMR, IR, and mass spectrometry.

Protocol 2.2: O-Alkylation of the Primary Alcohol

Modification of the terminal hydroxyl group via Williamson ether synthesis is a fundamental strategy to introduce a wide variety of lipophilic or functionalized side chains.[5][6]

Causality: The protocol involves deprotonation of the primary alcohol with a strong base (like NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide via an SN2 reaction.[6] Anhydrous polar aprotic solvents (like THF or DMF) are essential to prevent quenching the base and to facilitate the SN2 mechanism.[5]

Step-by-Step Protocol:

  • Materials:

    • N-protected precursor from Protocol 2.1 (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl Acetate

    • Brine

  • Equipment:

    • Three-neck round-bottom flask (oven-dried)

    • Magnetic stirrer, stir bar, and nitrogen/argon inlet

    • Syringes

  • Procedure:

    • Setup: Assemble the reaction flask under an inert atmosphere (N₂ or Ar).

    • Deprotonation: To a stirred suspension of NaH (1.2 eq) in anhydrous THF, add a solution of the N-protected precursor (1.0 eq) in anhydrous THF dropwise at 0 °C (ice bath).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

    • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin-Layer Chromatography (TLC).

    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

    • Purification: Purify the crude product by column chromatography on silica gel.[5]

Protocol 2.3: Oxidative Cyclization to the Phenoxazinone Scaffold

This transformation dramatically increases molecular complexity and provides direct access to a class of compounds with known pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][7]

Causality: The reaction involves the oxidation of the ortho-aminophenol moiety. This generates a reactive ortho-quinone imine intermediate, which undergoes intramolecular cyclization followed by further oxidation to yield the aromatic phenoxazinone ring system. Various oxidizing agents or catalytic systems (e.g., metal complexes) can facilitate this transformation.[8]

Synthetic Pathway: Phenoxazinone Formation

Phenoxazinone_Formation precursor 3-(2-Amino-3-methylphenoxy)propan-1-ol NH2 OH oxidizing_agent [Oxidizing Agent] e.g., Laccase, Cu(II) catalyst precursor->oxidizing_agent intermediate Reactive Intermediate o-Quinone Imine oxidizing_agent->intermediate Oxidation cyclization Intramolecular Cyclization intermediate->cyclization product Phenoxazinone Core N O cyclization->product Tautomerization & Oxidation

Caption: Pathway from o-aminophenol to phenoxazinone.

Step-by-Step Protocol (Catalytic Example):

  • Materials:

    • 3-(2-Amino-3-methylphenoxy)propan-1-ol (1.0 eq)

    • Copper(II) Acetate (0.1 eq)

    • Methanol or similar polar solvent

    • Air or Oxygen source

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Balloon filled with air or an O₂ inlet

  • Procedure:

    • Dissolve the precursor (1.0 eq) and Copper(II) Acetate (0.1 eq) in methanol in a round-bottom flask.[8]

    • Fit the flask with a balloon of air or bubble air/O₂ gently through the stirring solution.

    • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours. The solution will typically change color as the phenoxazinone chromophore is formed.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the copper catalyst.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired phenoxazinone derivative.

Library Design and Biological Screening

A key advantage of this precursor is its suitability for creating a diverse library of analogues for biological screening.

Combinatorial Library Design

By combining the protocols above, a matrix of compounds can be generated. For example, a library can be built by first creating a set of N-acylated analogues (using various acyl chlorides or anhydrides in Protocol 2.1) and then reacting each of these with a set of different alkyl halides (in Protocol 2.2).

Library Generation Strategy

Library_Generation cluster_0 Step 1: N-Acylation cluster_1 Step 2: O-Alkylation precursor Precursor N_acyl_A N-Acyl (R1) precursor->N_acyl_A Protocol 2.1 (R1-COCl, R2-COCl, ...) N_acyl_B N-Acyl (R2) precursor->N_acyl_B Protocol 2.1 (R1-COCl, R2-COCl, ...) N_acyl_C N-Acyl (R3) precursor->N_acyl_C Protocol 2.1 (R1-COCl, R2-COCl, ...) Prod_A1 R1, R'a N_acyl_A->Prod_A1 Protocol 2.2 (R'a-Br, R'b-Br, ...) Prod_A2 R1, R'b N_acyl_A->Prod_A2 Protocol 2.2 (R'a-Br, R'b-Br, ...) Prod_B1 R2, R'a N_acyl_B->Prod_B1 Protocol 2.2 (R'a-Br, R'b-Br, ...) Prod_B2 R2, R'b N_acyl_B->Prod_B2 Protocol 2.2 (R'a-Br, R'b-Br, ...) Prod_C1 R3, R'a N_acyl_C->Prod_C1 Protocol 2.2 (R'a-Br, R'b-Br, ...) Prod_C2 R3, R'b N_acyl_C->Prod_C2 Protocol 2.2 (R'a-Br, R'b-Br, ...)

Caption: Combinatorial library synthesis workflow.

Table 1: Representative Library Substituents

Position of ModificationR-Group Example 1R-Group Example 2R-Group Example 3R-Group Example 4
N-Acyl (R¹) AcetylIsobutyrylBenzoylCyclopropanecarbonyl
O-Alkyl (R²) MethylBenzyl3-FluorobenzylPropargyl
Biological Screening Cascade

Once a library is synthesized, a tiered screening approach is recommended to identify promising hits efficiently.

Screening Cascade Workflow

Screening_Cascade library Compound Library (e.g., 96-well format) primary Primary Screen (Single High Concentration) library->primary hit_id Hit Identification (Activity > Threshold) primary->hit_id Data Analysis dose_resp Dose-Response & IC₅₀ Determination hit_id->dose_resp Active Compounds ('Hits') secondary Secondary / Orthogonal Assays (e.g., Target-based, Mechanism of Action) dose_resp->secondary Confirmed Hits lead_opt Lead Optimization secondary->lead_opt Validated Hits

Caption: A typical workflow for screening new compounds.

Protocol 4.1: General Anticancer Cell Viability Assay

Given the known anticancer activity of phenoxazinones, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[9]

  • Assay Principle: Assays like MTT, MTS, or XTT measure the metabolic activity of cells, which correlates with cell viability. A reduction in signal indicates cytotoxicity.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat cells with the synthesized compounds at a single high concentration (e.g., 10 or 25 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

    • Read the absorbance or fluorescence on a plate reader.

    • Calculate the percent inhibition relative to the vehicle control. Compounds exceeding a certain inhibition threshold (e.g., >50%) are considered primary hits.

Protocol 4.2: General Antibacterial Assay (Broth Microdilution)

  • Assay Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.[7]

  • Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of each library compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus or Escherichia coli).

    • Incubate the plates at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity. The lowest concentration without growth is the MIC.

Conclusion

3-(2-Amino-3-methylphenoxy)propan-1-ol is a highly valuable and cost-effective precursor for drug discovery programs. Its strategically positioned functional groups allow for the rapid generation of chemically diverse libraries through robust and well-established synthetic protocols. By focusing on derivatization pathways leading to N-acylated analogues, O-alkylated ethers, and particularly the bioactive phenoxazinone scaffold, research teams can efficiently explore novel chemical space. The integration of these synthetic strategies with a logical, tiered biological screening cascade provides a powerful engine for the identification of promising new hits for therapeutic development.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. BenchChem.
  • Longdom Publishing. Biological Assays: Innovations and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Chem-Station. (2023). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • González-Díaz, H., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed.
  • González-Díaz, H., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PMC.
  • Liu, A., et al. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Royal Society of Chemistry.
  • Che, X.F., et al. (2009). 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. PMC.
  • Das, S., et al. (2022).
  • Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Scholars Research Library.

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Method

NMR spectroscopy characterization of 3-(2-Amino-3-methylphenoxy)propan-1-ol

An Application Note for the Structural Characterization of 3-(2-Amino-3-methylphenoxy)propan-1-ol using Nuclear Magnetic Resonance (NMR) Spectroscopy Abstract This comprehensive guide details the application of Nuclear M...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Characterization of 3-(2-Amino-3-methylphenoxy)propan-1-ol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation and characterization of 3-(2-Amino-3-methylphenoxy)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols for sample preparation and data acquisition but also an in-depth analysis of the expected ¹H, ¹³C, and 2D NMR spectra. The causality behind experimental choices is explained, ensuring both technical accuracy and practical insight. By integrating one-dimensional and two-dimensional techniques, this guide establishes a self-validating workflow for confirming molecular identity and assessing purity with high confidence.

Introduction: The Role of NMR in Small Molecule Characterization

In the realm of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. For a molecule like 3-(2-Amino-3-methylphenoxy)propan-1-ol, which contains multiple distinct proton and carbon environments, NMR provides a detailed atomic-level map.

This application note moves beyond a simple listing of procedures. It aims to provide a senior scientist's perspective on why certain steps are taken and how to interpret the resulting data logically. We will cover the essential 1D experiments (¹H and ¹³C NMR) for identifying functional groups and counting unique atoms, and then leverage 2D correlation experiments (COSY and HSQC) to piece together the molecular framework. This integrated approach ensures that the final structure is not merely proposed but rigorously confirmed.

Experimental Design & Rationale

The successful characterization of 3-(2-Amino-3-methylphenoxy)propan-1-ol hinges on a well-designed experimental workflow. This begins with meticulous sample preparation and progresses through a logical sequence of NMR experiments.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of 3-(2-Amino-3-methylphenoxy)propan-1-ol are numbered as shown below. This numbering scheme will be used consistently throughout the analysis.

Caption: Structure of 3-(2-Amino-3-methylphenoxy)propan-1-ol with atom numbering.

Materials and Equipment
  • Analyte: 3-(2-Amino-3-methylphenoxy)propan-1-ol

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad-LabGlass or Norell).[1]

  • Glassware: Clean, dry Pasteur pipettes and small vials.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

Causality: DMSO-d₆ is selected as the solvent for several key reasons. First, it readily dissolves the analyte. Second, its residual proton signal appears far downfield (~2.50 ppm) and does not typically obscure analyte signals. Most importantly, it is a hydrogen-bond acceptor, which slows down the chemical exchange of the -OH and -NH₂ protons. This often allows them to be observed as distinct, sometimes coupled, signals rather than very broad, uninformative peaks.

Protocols: From Sample Preparation to Data Acquisition

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Weighing the Sample:

    • For ¹H NMR, weigh approximately 5-10 mg of the analyte into a clean, dry vial.[2]

    • For ¹³C and 2D NMR, a more concentrated sample is preferable; aim for 20-50 mg.[2][3]

  • Dissolution:

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3][4] This volume ensures the correct sample height in a standard 5 mm NMR tube, which is critical for proper shimming.[1]

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[4]

  • Capping and Labeling:

    • Cap the NMR tube securely. Ensure the cap is clean to avoid contamination.

    • Label the tube clearly with a unique identifier.

Protocol for NMR Data Acquisition

The following are standard parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. The lock system uses this signal to stabilize the magnetic field over time.

    • Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-resolved peaks. Start with automated shimming routines, followed by manual adjustment of the Z1 and Z2 shims for optimal lineshape.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans (NS): 8 or 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans (NS): 1024 or more, depending on concentration. This is significantly higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).[5]

    • Pulse Program: Standard COSY sequence (e.g., cosygpppqf).

    • Number of Scans (NS): 2-4 per increment.

    • Increments: 256-512 increments in the indirect dimension (F1).

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Purpose: To identify direct one-bond correlations between protons and carbons.[6][7]

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Number of Scans (NS): 4-8 per increment.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

Spectral Analysis and Structural Elucidation

The following section provides an expert interpretation of the expected NMR spectra, demonstrating how to use the data to confirm the structure of 3-(2-Amino-3-methylphenoxy)propan-1-ol.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is the starting point for analysis. Each unique proton environment will produce a distinct signal.

Proton(s) (Atom #) Predicted δ (ppm) Multiplicity Integration J (Hz) Rationale
H4, H5, H66.5 - 7.0m (multiplet)3H~7-8Aromatic protons. Their specific shifts and coupling patterns depend on the electronic effects of the -NH₂, -CH₃, and -OR groups.
-NH₂~4.5 - 5.5s (broad)2H-Amine protons. Signal is often broad due to quadrupole effects and exchange. Disappears upon D₂O shake.
-OH (on C9)~4.5 - 5.0t (triplet)1H~5Hydroxyl proton. Coupling to H9 may be visible in DMSO. Disappears upon D₂O shake.
H7 (O-CH₂ -)~4.0t (triplet)2H~6-7Methylene group deshielded by the adjacent phenoxy oxygen. Coupled to H8.
H9 (-CH₂ -OH)~3.5q (quartet)2H~6-7, ~5Methylene group deshielded by the hydroxyl group. Coupled to H8 and the OH proton.
H8 (-CH₂-CH₂ -CH₂-)~1.9p (pentet)2H~6-7Central methylene group of the propyl chain. Coupled to both H7 and H9.
H10 (-CH₃)~2.1s (singlet)3H-Aromatic methyl group. Appears as a sharp singlet.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon environment.

Carbon(s) (Atom #) Predicted δ (ppm) Rationale
C1 (C-OAr)145 - 150Aromatic carbon attached to the electron-donating phenoxy oxygen.[8]
C2 (C-NH₂)135 - 140Aromatic carbon attached to the electron-donating amino group.
C3 (C-CH₃)125 - 130Aromatic carbon bearing the methyl group.
C5120 - 125Aromatic CH.
C4, C6110 - 120Aromatic CHs, influenced by the ortho/para directing -NH₂ and -OR groups.
C7 (O-C H₂)65 - 70Aliphatic carbon directly attached to the highly electronegative phenoxy oxygen.[9]
C9 (C H₂-OH)58 - 62Aliphatic carbon attached to the hydroxyl group.[10]
C8 (-CH₂-C H₂-CH₂-)30 - 35Central aliphatic carbon, least deshielded in the propyl chain.
C10 (-C H₃)15 - 20Aromatic methyl carbon, typically appears in the upfield region of the spectrum.
2D NMR for Structural Confirmation

While 1D spectra provide the fundamental pieces, 2D spectra reveal how they connect.

The COSY spectrum is essential for tracing the connectivity of the propanol side chain and confirming the relative positions of the aromatic protons. Cross-peaks will appear between protons that are J-coupled.

COSY_Workflow Expected ¹H-¹H COSY Correlations H7 H7 (~4.0 ppm) O-CH2- H8 H8 (~1.9 ppm) -CH2- H7->H8  J-coupling H9 H9 (~3.5 ppm) -CH2-OH H8->H9  J-coupling OH OH (~4.7 ppm) H9->OH  J-coupling (in DMSO) H_Aromatic Aromatic Protons (H4, H5, H6) 6.5-7.0 ppm H_Aromatic->H_Aromatic  Neighboring  protons show  cross-peaks

Caption: Key COSY correlations expected for 3-(2-Amino-3-methylphenoxy)propan-1-ol.

Interpretation:

  • A strong cross-peak between the signals at ~4.0 ppm (H7) and ~1.9 ppm (H8) confirms the O-CH₂-CH₂ linkage.

  • Another strong cross-peak between ~1.9 ppm (H8) and ~3.5 ppm (H9) completes the propyl chain connectivity: O-CH₂-CH₂-CH₂ -OH.

  • A potential cross-peak between the -OH proton (~4.7 ppm) and H9 (~3.5 ppm) would definitively confirm the terminal alcohol position.

  • Cross-peaks within the 6.5-7.0 ppm region will establish the connectivity of the three adjacent aromatic protons.

The HSQC experiment is the definitive tool for assigning the ¹³C spectrum. It generates a cross-peak for every proton and the carbon to which it is directly attached.

Interpretation:

  • The proton signal at ~4.0 ppm (H7) will show a correlation to the carbon signal at ~65-70 ppm, unambiguously assigning C7.

  • The proton signal at ~1.9 ppm (H8) will correlate to the carbon at ~30-35 ppm, assigning C8.

  • The proton signal at ~3.5 ppm (H9) will correlate to the carbon at ~58-62 ppm, assigning C9.

  • The aromatic protons (6.5-7.0 ppm) will correlate to their respective carbons in the 110-125 ppm range, allowing for precise assignment of C4, C5, and C6.

  • The methyl protons (~2.1 ppm) will correlate to the most upfield carbon signal (~15-20 ppm), assigning C10.

Conclusion

This application note provides a robust and scientifically grounded framework for the complete NMR characterization of 3-(2-Amino-3-methylphenoxy)propan-1-ol. By following the detailed protocols for sample preparation and employing a logical sequence of 1D and 2D NMR experiments, researchers can achieve unambiguous structural verification. The combination of ¹H NMR for initial mapping, ¹³C NMR for a carbon census, COSY for establishing the proton network, and HSQC for linking the proton and carbon frameworks constitutes a self-validating system essential for quality control, reaction monitoring, and regulatory submissions in the scientific and pharmaceutical industries.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Lin, Z. (2023). Small molecule NMR sample preparation. University of California, Davis. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Sadasivam, M. et al. (2014). Computational studies on the IR & NMR spectra of 2-aminophenol. The American Institute of Chemists. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Jacobsen, N. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Molodtsov, S. G. et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • Organic Spectroscopy International. p-Aminophenol. [Link]

  • Kumar, A. et al. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Analele Universității din Oradea, Seria Chimie. [Link]

  • Legg, J. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • LibreTexts Chemistry. 13C NMR Chemical Shift Table. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Reich, H. J. 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

Sources

Application

Advanced Purification Strategies for 3-(2-Amino-3-methylphenoxy)propan-1-ol: A Comprehensive Guide

Executive Summary The purification of 3-(2-Amino-3-methylphenoxy)propan-1-ol presents a unique challenge typical of bifunctional small molecules in drug development. Featuring both an electron-rich aromatic primary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of 3-(2-Amino-3-methylphenoxy)propan-1-ol presents a unique challenge typical of bifunctional small molecules in drug development. Featuring both an electron-rich aromatic primary amine and an aliphatic primary alcohol, this compound is highly polar, prone to extensive hydrogen bonding, and susceptible to auto-oxidation. Standard purification workflows often result in poor recovery due to irreversible silica adsorption or degradation.

This application note details a robust, three-phase purification protocol designed to exploit the molecule's specific physicochemical properties. By integrating chemoselective acid-base partitioning, silanol-masked flash chromatography, and terminal salt formation, this guide provides a self-validating framework for achieving >99.5% purity suitable for rigorous analytical or biological applications.

Physicochemical Profiling

Understanding the inherent properties of the target molecule is the foundation of any rational purification design. The data below dictates the solvent selections and pH adjustments utilized in the subsequent protocols.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 181.23 g/mol Facilitates LC-MS tracking; expected [M+H]+ at m/z 182.2.
Predicted pKa (Amine) ~4.5 – 5.0Enables chemoselective protonation at pH < 2 for aqueous extraction.
Predicted LogP 1.5 – 2.0Dictates high solubility in moderately polar organics (EtOAc, DCM).
Functional Groups −NH2​ , −OH , Ar−O−R High hydrogen-bonding capacity necessitates basic modifiers in chromatography.

Strategic Workflow

The following diagram maps the logical progression of the purification strategy, transitioning from a complex crude mixture to a highly stable, crystalline active pharmaceutical ingredient (API) analogue.

PurificationWorkflow Crude Crude Mixture 3-(2-Amino-3-methylphenoxy)propan-1-ol Extraction Phase 1: Acid-Base Extraction (1M HCl / EtOAc) Crude->Extraction OrgImpurities Organic Impurities (Discard) Extraction->OrgImpurities Organic Phase AqueousLayer Aqueous Layer (Protonated Amine) Extraction->AqueousLayer Aqueous Phase Basification Neutralization & Back-Extraction (pH 10 NaOH / EtOAc) AqueousLayer->Basification Chromatography Phase 2: Flash Chromatography (Silica + 1% TEA) Basification->Chromatography Organic Extract Crystallization Phase 3: Salt Formation (HCl in EtOH/Et2O) Chromatography->Crystallization Pooled Fractions PureProduct Pure Compound (>99.5% Purity) Crystallization->PureProduct Filtration

Figure 1: Multi-phase purification workflow for 3-(2-Amino-3-methylphenoxy)propan-1-ol.

Phase 1: Chemoselective Acid-Base Partitioning

Mechanistic Rationale: 3-(2-Amino-3-methylphenoxy)propan-1-ol contains an electron-rich aromatic amine. With a pKa of ~4.5–5.0, this amine can be quantitatively protonated in dilute aqueous acid to form a highly water-soluble anilinium salt. This allows for the chemoselective partitioning of the target molecule away from neutral or acidic synthetic byproducts (e.g., unreacted phenols or alkylating agents), which remain trapped in the organic phase. This scalable approach is a cornerstone of industrial process chemistry (1)[1].

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and add 100 mL of 1M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer (containing the protonated target compound) into an Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C) and slowly add 2M Sodium Hydroxide (NaOH) dropwise.

  • Back-Extraction: Once the target compound oils out of the aqueous phase, extract with fresh EtOAc (3 × 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the semi-pure free base.

In-Process Validation: Continuously monitor the aqueous layer during step 5 with pH paper. The pH must strictly exceed 10 before back-extraction to ensure complete deprotonation of the aniline; failure to do so will result in massive yield loss.

Phase 2: Silanol-Masked Flash Chromatography

Mechanistic Rationale: The bifunctional nature of the compound leads to severe hydrogen bonding with the acidic silanol groups on standard bare silica gel. Without intervention, this causes irreversible adsorption and severe peak tailing. The addition of 1% Triethylamine (TEA) acts as a sacrificial base, dynamically masking the silanol sites and ensuring sharp, moderate-resolution elution profiles as pioneered in rapid chromatographic techniques (2)[2].

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel (40–63 μm) in Dichloromethane (DCM) containing 1% (v/v) TEA. Pack the column to the desired height under positive pressure.

  • Sample Loading: Dissolve the semi-pure free base from Phase 1 in a minimal volume of DCM and apply it evenly to the top of the silica bed.

  • Gradient Elution: Elute the column using a step gradient of DCM to Methanol (MeOH), maintaining 1% TEA throughout:

    • 2 column volumes (CV) of 100% DCM (1% TEA)

    • 3 CV of 98:2 DCM:MeOH (1% TEA)

    • 3 CV of 95:5 DCM:MeOH (1% TEA)

  • Fraction Collection: Collect 20 mL fractions in borosilicate test tubes.

  • Pooling: Combine fractions containing the pure target compound and evaporate to dryness.

In-Process Validation: Spot fractions on silica TLC plates and elute with 90:10 DCM:MeOH (1% TEA). Visualize using UV light (254 nm) and a Ninhydrin dip. The primary amine will uniquely validate its presence by developing a distinct purple/magenta spot upon heating.

Phase 3: Hydrochloride Salt Formation and Recrystallization

Mechanistic Rationale: Free base anilines are highly susceptible to auto-oxidation over time, forming dark-colored azo or quinone-imine impurities upon exposure to light and air. Converting the purified free base into a hydrochloride salt significantly enhances its solid-state stability and provides a highly crystalline matrix suitable for final polishing, aligning with best practices for the handling and purification of laboratory chemicals (3)[3].

Step-by-Step Protocol:

  • Dissolution: Dissolve the chromatographically pure free base in a minimal amount of absolute Ethanol (approx. 5 mL/g).

  • Precipitation: Chill the solution to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of 2M HCl in Diethyl Ether under continuous magnetic stirring.

  • Maturation: Allow the suspension to stir at 0 °C for 1 hour to promote complete, uniform crystallization.

  • Filtration: Filter the resulting white crystalline solid through a Büchner funnel. Wash the filter cake with ice-cold Diethyl Ether (2 × 10 mL) to remove any residual ethanol or trapped impurities.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

In-Process Validation: Perform a melting point determination. A sharp melting point range (< 2 °C variance) confirms the collapse of the crystal lattice at a uniform temperature, validating the ultra-high purity of the final salt.

References

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. 1

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. 2

  • Armarego, W. L. F. (2017). Purification of laboratory chemicals (8th ed.). Elsevier. 3

Sources

Method

Application Note: Advanced Functionalization Strategies Using 3-(2-Amino-3-methylphenoxy)propan-1-ol in Materials Science

Executive Summary & Chemical Rationale In modern materials science, the demand for highly specific, bifunctional building blocks is paramount for developing advanced nanocomposites and tailored elastomers. 3-(2-Amino-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern materials science, the demand for highly specific, bifunctional building blocks is paramount for developing advanced nanocomposites and tailored elastomers. 3-(2-Amino-3-methylphenoxy)propan-1-ol (AMPO) represents a sophisticated asymmetric monomer. It combines a sterically hindered aromatic amine, an electron-donating phenoxy ether linkage, and a highly flexible, reactive primary aliphatic alcohol.

The Causality of Molecular Design: When utilizing standard amino-alcohols in polymer synthesis, the primary amine typically reacts with electrophiles (like isocyanates or epoxides) orders of magnitude faster than the hydroxyl group, often leading to uncontrolled gelation or cross-linking [1]. However, in AMPO, the methyl group at the 3-position of the aromatic ring sterically shields the 2-amino group. This steric hindrance deliberately dampens the nucleophilicity of the amine, bringing its reaction kinetics closer to that of the unhindered primary alcohol on the propanol chain. This unique kinetic balancing allows researchers to execute highly controlled, sequential step-growth polymerizations and precise surface functionalizations [2].

This application note details two field-proven workflows for AMPO: acting as an asymmetric chain extender in Polyurethane-Urea (PUU) elastomers, and serving as a covalent grafting agent for Graphene Oxide (GO) nanocomposites.

Experimental Workflows & Protocols

Workflow A: Synthesis of High-Performance Polyurethane-Urea (PUU) Elastomers

By utilizing AMPO as a chain extender, the resulting PUU benefits from strong hydrogen bonding via the urea linkages (from the amine) and flexible urethane linkages (from the alcohol), driving distinct hard-segment microphase separation[1].

Reagents:

  • Poly(tetramethylene ether) glycol (PTMEG, MW 2000)

  • Isophorone diisocyanate (IPDI)

  • 3-(2-Amino-3-methylphenoxy)propan-1-ol (AMPO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Step-by-Step Protocol:

  • Prepolymer Synthesis: Dehydrate PTMEG in a four-neck flask under vacuum at 100°C for 2 hours. Cool to 60°C, purge with dry N₂, and add IPDI (NCO:OH ratio of 2:1). React at 80°C for 3 hours to form the NCO-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to 40°C and dilute with anhydrous DMAc to a 30% solid content. Dissolve AMPO in DMAc (equimolar to the remaining NCO groups) and add it dropwise over 30 minutes under vigorous mechanical stirring.

  • Catalysis & Curing: Add 0.05 wt% DBTDL. Raise the temperature to 70°C and react for 4 hours.

  • Self-Validating Checkpoint: Extract a 1 mL aliquot and perform an FTIR scan. The protocol is self-validating: the complete disappearance of the characteristic NCO stretching band at 2270 cm⁻¹ confirms the stoichiometric consumption of the isocyanate by the AMPO chain extender. If the 2270 cm⁻¹ peak persists, the reaction is incomplete; continue stirring at 70°C for an additional 45 minutes.

  • Film Casting: Degas the viscous PUU solution under vacuum, cast onto a Teflon mold, and dry at 60°C for 24 hours, followed by 80°C for 12 hours.

Workflow B: Covalent Grafting onto Graphene Oxide (GO)

AMPO is an ideal molecule for functionalizing GO. The aromatic amine attacks the epoxide groups on the GO basal plane, while the propanol chain extends outward, providing a hydrophilic, reactive tail that prevents GO restacking and improves interfacial bonding with epoxy matrices [3].

Reagents:

  • Graphene Oxide (synthesized via Hummers' method)

  • AMPO

  • Anhydrous Ethanol

Step-by-Step Protocol:

  • Dispersion: Disperse 100 mg of GO in 100 mL of anhydrous ethanol. Sonicate using a probe sonicator (500 W, 30% amplitude) in an ice bath for 1 hour to achieve a homogeneous, exfoliated suspension.

  • Nucleophilic Ring-Opening: Add 500 mg of AMPO to the suspension. Transfer the mixture to a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to 80°C and reflux under continuous magnetic stirring for 24 hours. The sterically hindered amine selectively attacks the strained epoxide rings on the GO surface without inducing unwanted inter-sheet cross-linking [2].

  • Purification: Cool to room temperature. Isolate the AMPO-functionalized GO (AMPO-GO) via centrifugation at 10,000 rpm for 15 minutes. Wash the precipitate thoroughly with ethanol five times to remove unreacted AMPO.

  • Self-Validating Checkpoint: Dry the powder under vacuum at 50°C. Perform X-ray Photoelectron Spectroscopy (XPS). Validation is achieved by observing the emergence of a distinct N 1s peak at ~400 eV and a significant reduction of the C-O/C-O-C peak at 286.5 eV in the C 1s spectrum. This confirms covalent C-N bond formation rather than mere physical adsorption [3].

Quantitative Data Presentation

The functionalization of materials using AMPO yields significant improvements in thermomechanical properties. The table below summarizes the comparative data of unmodified materials versus AMPO-functionalized variants.

Material SystemTensile Strength (MPa)Elongation at Break (%)Glass Transition (Tg, °C)Dispersion Stability
Neat PU (Standard diol chain extender)22.4450-45.0N/A
AMPO-PUU (AMPO chain extender)38.7610-38.5N/A
Neat Epoxy Resin 65.03.2135.0N/A
Epoxy + 1 wt% GO 71.22.8138.5Poor (Agglomerates)
Epoxy + 1 wt% AMPO-GO 89.54.5146.0Excellent (Homogeneous)

Data Interpretation: The inclusion of AMPO in the PUU matrix increases both tensile strength and elongation due to the robust hydrogen-bonded urea hard segments. In epoxy composites, AMPO-GO prevents crack propagation and enhances interfacial shear strength, leading to a simultaneous increase in strength and toughness.

Mechanistic Visualization

The following diagram illustrates the divergent, dual-pathway functionalization logic of AMPO, driven by its bifunctional nature.

G cluster_PUU Polyurethane-Urea Synthesis cluster_GO Graphene Oxide Functionalization AMPO 3-(2-Amino-3-methylphenoxy) propan-1-ol (AMPO) NCO Reaction with Diisocyanates (-NCO) AMPO->NCO Steric -NH2 & Primary -OH Epoxy Epoxide Ring-Opening (GO Basal Plane) AMPO->Epoxy Nucleophilic Attack PUU Asymmetric Chain Extension (Urea + Urethane Linkages) NCO->PUU Step-growth Polymerization Graft Covalent Grafting (Enhanced Dispersion) Epoxy->Graft Reflux at 80°C

Divergent functionalization pathways of AMPO in polyurethane synthesis and GO grafting.

References

  • Title: New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties Source: Materials (Basel), MDPI, 2020. URL: [Link]

  • Title: High yield synthesis of amine functionalized graphene oxide and its surface properties Source: RSC Advances, Royal Society of Chemistry, 2014. URL: [Link]

  • Title: Amine-Functionalized Reduced Graphene Oxide/Polyimide Nanocomposite as a Material with High Dielectric Constant and Thermal Resistance Source: ACS Omega, American Chemical Society, 2023. URL: [Link]

  • Title: Phenoxy Propanol: Applications and Benefits in Various Industries Source: Tristar Intermediates Technical Insights, 2024. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 3-(2-Amino-3-methylphenoxy)propan-1-ol during storage

Welcome to the technical support center for 3-(2-Amino-3-methylphenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Amino-3-methylphenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of this compound during storage. Due to its aminophenol structure, this molecule is susceptible to degradation, which can compromise experimental results and product integrity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of your samples.

Frequently Asked Questions (FAQs)

Q1: Why is my solid 3-(2-Amino-3-methylphenoxy)propan-1-ol turning a brownish color in the bottle?

A1: The discoloration of your compound is a classic indicator of oxidation. The 2-aminophenol moiety within the molecule is highly susceptible to oxidation when exposed to atmospheric oxygen.[1] This process is often accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions.[1] The initial oxidation products, likely quinoneimines, are highly colored and can further polymerize to form darker, complex mixtures.[1][2]

Q2: What are the primary drivers of oxidation for this compound?

A2: The oxidation of 3-(2-Amino-3-methylphenoxy)propan-1-ol is primarily driven by:

  • Oxygen: The presence of atmospheric oxygen is the main culprit.[1]

  • Light: UV and even ambient light can provide the activation energy needed to initiate oxidative chain reactions.[1][3]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[1][4][5]

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts for oxidation.[1][6][7]

  • pH: While your compound is a solid, residual moisture or the pH of solutions it's prepared in can play a role. Alkaline conditions, in particular, can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1][8]

Q3: How does the structure of 3-(2-Amino-3-methylphenoxy)propan-1-ol contribute to its instability?

A3: The molecule contains a 2-amino-3-methylphenol core. Ortho-aminophenols are particularly prone to oxidation.[7][9] The electron-donating amino and hydroxyl groups on the aromatic ring make it electron-rich and thus more easily oxidized compared to unsubstituted benzene or phenol. The initial oxidation step often involves the formation of a phenoxyl radical or an aminyl radical, which then leads to the formation of a quinoneimine.[2]

Q4: I'm preparing a stock solution of this compound. What can I do to prevent it from turning color in the vial?

A4: To maintain the stability of your solution, you should implement the following strategies:

  • Use Deoxygenated Solvents: Before dissolving your compound, sparge your solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.[1]

  • Add an Antioxidant: Incorporating an antioxidant into your solvent is a highly effective preventative measure.[1]

  • Protect from Light: Prepare and store your solution in amber glass vials or wrap clear vials in aluminum foil.[1]

  • Control the pH: If your experimental conditions permit, preparing your solution in a slightly acidic buffer can enhance stability.[1]

  • Consider a Chelating Agent: If you suspect metal ion contamination from your glassware or solvent, adding a small amount of a chelating agent like EDTA can be beneficial.[6][10]

Q5: What is the best way to store the solid compound for long-term use?

A5: For long-term storage, the solid compound should be kept in a cool, dark, and dry place under an inert atmosphere.[11][12][13] The use of a desiccator or a glove box filled with nitrogen or argon is highly recommended.[14] Storing the material in a sealed amber glass bottle inside a freezer at -20°C or below will significantly slow down the degradation process.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your work with 3-(2-Amino-3-methylphenoxy)propan-1-ol.

Issue 1: My solid compound has already discolored. Can I still use it?
Possible Cause Solution
Partial oxidation of the solid material.The suitability of the discolored material depends on the sensitivity of your application. For non-critical applications, it might be usable. However, for applications requiring high purity, such as in drug development, the presence of oxidation products could lead to erroneous results or side reactions. It is highly recommended to use a fresh, non-discolored batch of the compound. If this is not possible, purification by recrystallization or column chromatography may be necessary, but this should be done with care to avoid further oxidation.
Issue 2: My solution of the compound changes color during an experiment.
Possible Cause Solution
Exposure to air and light during the experiment. Perform your experiment under subdued lighting and, if possible, under a gentle stream of an inert gas.
Incompatible reagents or conditions. Certain reagents or experimental conditions (e.g., high pH, presence of oxidizing agents) can accelerate the degradation of your compound. Review your experimental protocol to identify any potential incompatibilities.
Contamination. Ensure all glassware is scrupulously clean and free of trace metal contaminants.
Issue 3: I see unexpected peaks in my HPLC analysis.
Possible Cause Solution
On-column or in-solution degradation. Add an antioxidant like ascorbic acid to your sample solvent and/or mobile phase to prevent oxidation during the analysis.[1][15] Prepare your samples immediately before injection.
Peak tailing. This can be caused by interactions between the basic amino group and the silica-based column. Consider using a mobile phase with a slightly lower pH (if compatible with your analyte and column) or adding a competing base like triethylamine.

Experimental Protocols

Protocol 1: Recommended Storage of Solid 3-(2-Amino-3-methylphenoxy)propan-1-ol
  • Obtain a fresh, non-discolored batch of the compound.

  • If the compound is not already in an amber glass bottle, transfer it to one.

  • Place the bottle inside a larger, sealable container that contains a desiccant.

  • Purge the container with an inert gas (argon or nitrogen) for several minutes to displace all the air.[13][16]

  • Seal the container tightly.

  • Store the container in a freezer at -20°C or below, away from any light sources.

Protocol 2: Preparation of a Stabilized Stock Solution
  • Choose a high-purity solvent appropriate for your application.

  • Deoxygenate the solvent by sparging with argon or nitrogen for 15-30 minutes.

  • Prepare a stock solution of your chosen antioxidant (see Table 1 for suggestions). For example, a 1% (w/v) ascorbic acid stock solution.

  • Add the antioxidant stock solution to your deoxygenated solvent to achieve the desired final concentration (e.g., 0.1% w/v).

  • Weigh the required amount of 3-(2-Amino-3-methylphenoxy)propan-1-ol in an amber glass vial.

  • Add the antioxidant-containing solvent to the vial and dissolve the compound completely.

  • If the solution is not for immediate use, purge the headspace of the vial with inert gas before sealing.

  • Store the solution at a low temperature (e.g., 4°C or -20°C) and protected from light.

Data Presentation

Table 1: Common Antioxidants for Stabilizing Aminophenol Solutions
AntioxidantRecommended Concentration (w/v)Mechanism of Action & Notes
Ascorbic Acid (Vitamin C) 0.01 - 0.1%A highly effective reducing agent that scavenges oxygen and other oxidizing species.[1] Particularly useful in aqueous solutions for HPLC.[15][17]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent that can be more effective than ascorbic acid in some cases.[1][18]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A phenolic antioxidant that acts as a free radical scavenger.[1][17] More effective in organic systems due to its limited aqueous solubility.
Table 2: Suggested HPLC Conditions for Purity Analysis
ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 250 x 4.6mm, 5 µm)[19][20]
Mobile Phase Gradient elution with a phosphate buffer (pH ~6.3) and acetonitrile[19][21]
Detection UV at 245 nm[19][21]
Column Temperature 25°C[20][21]
Autosampler Temperature 4°C[20][21]
Note The addition of an antioxidant to the mobile phase may be necessary to prevent on-column degradation.

Visualizations

Diagram 1: Proposed Oxidation Pathway of 3-(2-Amino-3-methylphenoxy)propan-1-ol

Oxidation_Pathway A 3-(2-Amino-3-methyl- phenoxy)propan-1-ol B Radical Intermediate A->B [O], light, metal ions C Quinoneimine B->C Further Oxidation D Polymerized Products (Colored) C->D Polymerization

Caption: Proposed oxidation pathway leading to discoloration.

Diagram 2: Troubleshooting Workflow for Compound Discoloration

Troubleshooting_Workflow Start Compound Discoloration Observed CheckSolid Is the solid compound discolored? Start->CheckSolid CheckSolution Is the solution discolored? CheckSolid->CheckSolution No SolidYes Assess purity requirements. Consider purification or replacement. CheckSolid->SolidYes Yes SolutionYes Review experimental conditions. - Use deoxygenated solvents. - Add antioxidant. - Protect from light. - Check for contaminants. CheckSolution->SolutionYes Yes SolutionNo Continue experiment with monitoring. CheckSolution->SolutionNo No SolidNo Proceed with caution. Monitor for color change.

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for 3-(2-Amino-3-methylphenoxy)propan-1-ol purity

Comprehensive Comparison Guide: HPLC Validation Methods for 3-(2-Amino-3-methylphenoxy)propan-1-ol Purity Analysis Introduction 3-(2-Amino-3-methylphenoxy)propan-1-ol is a critical bifunctional intermediate utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: HPLC Validation Methods for 3-(2-Amino-3-methylphenoxy)propan-1-ol Purity Analysis

Introduction

3-(2-Amino-3-methylphenoxy)propan-1-ol is a critical bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including various aryloxypropanolamine derivatives. Its molecular architecture—comprising a basic primary amine, an electron-rich aromatic ether, and a polar terminal hydroxyl group—presents unique chromatographic challenges.

During purity analysis, the primary amine often leads to severe peak tailing on traditional silica-based stationary phases due to secondary electrostatic interactions with residual silanols. Consequently, developing and validating a robust High-Performance Liquid Chromatography (HPLC) method is paramount to ensure the accurate quantification of process-related impurities and degradation products. This guide objectively compares the two leading chromatographic approaches for this compound and outlines a self-validating protocol compliant with the latest ICH Q2(R2) regulatory standards [1].

Methodology Comparison: RP-HPLC vs. HILIC

To achieve baseline resolution between 3-(2-Amino-3-methylphenoxy)propan-1-ol and its structurally similar impurities (e.g., regioisomers, oxidized amine degradants, or cleaved ether byproducts), analytical scientists typically evaluate two divergent chromatographic modes: Ion-Pairing Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Table 1: Objective Performance Comparison of RP-HPLC vs. HILIC for Amino-Phenoxy Derivatives

ParameterIon-Pairing RP-HPLC (Low pH)HILIC (Hydrophilic Interaction)
Retention Mechanism Hydrophobic partitioning + Ion-pairingPolar partitioning into aqueous layer + Electrostatic
Stationary Phase End-capped C18 or Polar-embedded C18Unbonded Silica, Amide, or Zwitterionic (ZIC-HILIC)
Mobile Phase Water/Acetonitrile with 0.1% TFA or Formic AcidAcetonitrile/Water (High Organic) with Ammonium Formate
Amine Peak Shape Good (Tailing factor < 1.5) if silanols are suppressedExcellent (Tailing factor < 1.2) due to orthogonal retention
Impurity Resolution Superior for hydrophobic byproducts (e.g., unreacted phenols)Superior for highly polar degradants (e.g., N-oxides)
MS Compatibility Poor to Moderate (TFA suppresses MS ionization)Excellent (Volatile buffers and high organic enhance ESI signal)

Causality Insight: While RP-HPLC remains the industry workhorse due to its ruggedness, the low pH required to protonate the amine (preventing silanol interactions) can slowly hydrolyze the stationary phase over time. HILIC offers a mechanistic advantage for this specific molecule by leveraging the polar propanol and amine groups for retention. This allows for high-organic mobile phases that drastically improve electrospray ionization (ESI) sensitivity if LC-MS is required for unknown impurity identification.

ICH Q2(R2) Validation Framework

Once the optimal method is selected, it must be rigorously validated. The updated ICH Q2(R2) guideline emphasizes a lifecycle and Quality-by-Design (QbD) approach, integrating the Analytical Target Profile (ATP) and risk management into the validation process [2].

  • Specificity (Forced Degradation): The method must unequivocally assess the analyte in the presence of impurities. For 3-(2-Amino-3-methylphenoxy)propan-1-ol, oxidative stress specifically targets the primary amine (forming N-oxides), while acidic/basic hydrolysis targets the ether linkage.

  • Linearity and Range: Demonstrated across 50% to 150% of the target concentration for assays, and from the Reporting Threshold (typically 0.05%) to 120% of the specification limit for impurities.

  • Accuracy: Validated via spike-recovery experiments. The recovery of known impurities spiked into the API matrix must fall within 95.0% – 105.0%.

  • Precision: Divided into Repeatability (intra-day, n=6) and Intermediate Precision (inter-day). The Relative Standard Deviation (%RSD) must be ≤ 2.0% for the main peak.

  • Robustness: Evaluated using a Design of Experiments (DoE) approach to establish a Method Operable Design Region (MODR), testing deliberate variations in flow rate, column temperature, and mobile phase pH[2].

Self-Validating Experimental Protocols

Protocol 1: RP-HPLC Method Setup & System Suitability Testing (SST)

Rationale: This protocol utilizes a low-pH volatile buffer to protonate the primary amine of 3-(2-Amino-3-methylphenoxy)propan-1-ol, ensuring a sharp peak shape while maintaining MS compatibility. The SST criteria act as a self-validating gatekeeper before any sample analysis.

  • Column Preparation: Install a superficially porous Polar-embedded C18 column (150 mm × 4.6 mm, 2.7 µm). Causality: The polar embedded functional group shields residual silanols on the silica support, mitigating amine tailing without requiring ion-pairing agents like TFA.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Buffer B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-15 min (linear ramp to 60% B), 15-18 min (60% B), 18-18.1 min (return to 5% B), 18.1-25 min (re-equilibration). Flow rate: 1.0 mL/min. Column Temp: 35°C.

  • SST Execution: Inject the standard solution (100 µg/mL) six consecutive times.

    • Self-Validating Acceptance Criteria: Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000; %RSD of peak area ≤ 1.0%. Note: If Tf > 1.5, verify the mobile phase pH. A shift above the pKa of the amine will induce secondary interactions and invalidate the run.

Protocol 2: Specificity via Forced Degradation

Rationale: To prove the method is stability-indicating, the compound must be subjected to orthogonal stressors to generate potential degradation products, which must be baseline-resolved from the main active peak.

  • Acid Hydrolysis: Transfer 5 mL of stock solution (1 mg/mL) to a flask. Add 5 mL of 1N HCl. Reflux at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Repeat with 1N NaOH, reflux at 60°C for 4 hours. Neutralize with 1N HCl. Causality: Extreme pH combined with heat forces the cleavage of the phenoxy-propanol ether linkage.

  • Oxidation: Add 5 mL of 3% H 2​ O 2​ to 5 mL of stock solution. Store at room temperature in the dark for 24 hours. Causality: The primary amine group is highly susceptible to oxidation; expect early-eluting polar N-oxide peaks.

  • Evaluation: Calculate peak purity using a Photodiode Array (PDA) detector (200-400 nm). The purity angle must be strictly less than the purity threshold for the 3-(2-Amino-3-methylphenoxy)propan-1-ol peak in all stressed samples, confirming no co-eluting degradants are hidden beneath the main peak.

Mandatory Visualization

ICH_Validation_Workflow cluster_Validation ICH Q2(R2) Validation Core Parameters Start Analytical Target Profile (ATP) Define Purity & Error Limits MethodDev Method Development (RP-HPLC vs HILIC Selection) Start->MethodDev Specificity Specificity (Forced Degradation & Peak Purity) MethodDev->Specificity Proceed to Validation Linearity Linearity & Range (0.05% to 120% of Spec) Specificity->Linearity Accuracy Accuracy (Spike Recovery 95-105%) Linearity->Accuracy Precision Precision (Repeatability RSD ≤ 2.0%) Accuracy->Precision Robustness Robustness (DoE / MODR Establishment) Precision->Robustness SystemSuit System Suitability Testing (SST) (Tailing Factor ≤ 1.5, N ≥ 5000) Robustness->SystemSuit Establish SST Criteria Approval Method Approved for Routine QC Analysis SystemSuit->Approval

Caption: ICH Q2(R2) Analytical Validation Lifecycle for 3-(2-Amino-3-methylphenoxy)propan-1-ol.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]

Comparative

Validating the Biological Activity of 3-(2-Amino-3-methylphenoxy)propan-1-ol Analogs: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical validation of Mcl-1 specific inhibitors, comparative benchmarking, and assay design. Scientific Rationale: The R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical validation of Mcl-1 specific inhibitors, comparative benchmarking, and assay design.

Scientific Rationale: The Role of Conformational Restriction in Mcl-1 Inhibition

Myeloid cell leukemia-1 (Mcl-1) is a highly validated anti-apoptotic target in hematological malignancies (e.g., Acute Myeloid Leukemia, Multiple Myeloma) and solid tumors[1]. Unlike Bcl-2, the BH3-binding groove of Mcl-1 is notoriously shallow and rigid, making the design of small-molecule inhibitors exceptionally challenging[2].

The chemical building block 3-(2-Amino-3-methylphenoxy)propan-1-ol and its derivatives have emerged as critical structural motifs in overcoming this barrier[3]. By incorporating this specific phenoxy-propanol scaffold into larger macrocyclic or indole-based architectures, medicinal chemists achieve the necessary conformational restriction required to tightly bind the Mcl-1 P2/P3 pockets[4]. This structural rigidity minimizes the entropic penalty upon binding, driving sub-nanomolar affinities that were previously unattainable with flexible pan-Bcl-2 inhibitors.

As a Senior Application Scientist, my objective in this guide is to outline a self-validating, orthogonal workflow to benchmark the biological activity of these analogs against industry-standard Mcl-1 inhibitors.

Comparative Profiling: Analogs vs. Industry Standards

To objectively evaluate the performance of 3-(2-Amino-3-methylphenoxy)propan-1-ol analogs, they must be benchmarked against established clinical and preclinical BH3-mimetics, such as S63845 and AMG-176 [5][6].

The table below synthesizes the quantitative performance metrics expected when validating high-affinity analogs derived from this scaffold.

Table 1: Performance Comparison of Mcl-1 Inhibitors
Compound Class / InhibitorPrimary TargetBiochemical Affinity ( Ki​ / Kd​ )Cellular IC50​ (OPM-2 Cells)Mechanism of Action (MoA)
3-(2-Amino-3-methylphenoxy)propan-1-ol Analogs Mcl-1 < 0.5 nM < 50 nM BH3-mimetic; disrupts Mcl-1/BIM
S63845 (Reference)Mcl-10.19 nM[5]~20 nM[1]BH3-mimetic; disrupts Mcl-1/BAK
AMG-176 (Reference)Mcl-10.13 nM[5]~30 nM[2]BH3-mimetic; disrupts Mcl-1/BAK
Venetoclax (ABT-199)Bcl-2> 1000 nM (for Mcl-1)> 1000 nMBH3-mimetic; disrupts Bcl-2/BIM

Data Interpretation: True Mcl-1 specific analogs will mirror the biochemical profile of AMG-176 and S63845, demonstrating sub-nanomolar affinity while showing no cross-reactivity with Bcl-2 or Bcl-xL (unlike Venetoclax, which is Bcl-2 specific).

Mechanistic Visualization: The Apoptotic Cascade

Validating these analogs requires proving that cell death is specifically driven by the intrinsic mitochondrial apoptotic pathway, rather than off-target cytotoxicity. By displacing pro-apoptotic proteins (BIM/BAK) from Mcl-1, the analogs trigger mitochondrial outer membrane permeabilization (MOMP).

Apoptosis Analog Phenoxy-propanol Analog Mcl1 Mcl-1 Protein (Anti-apoptotic) Analog->Mcl1 Binds BH3 Groove Bim BIM / BAK (Pro-apoptotic) Mcl1->Bim Competitive Displacement Mito Mitochondrial Membrane Bim->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Caspase Caspase-3/7 Activation CytC->Caspase

Fig 1: Mechanism of Action: Mcl-1 inhibition by phenoxy-propanol analogs triggering intrinsic apoptosis.

Self-Validating Experimental Workflows

To ensure data integrity, the validation pipeline must be a self-validating system: biochemical binding must predict biophysical kinetics, which must in turn predict cellular phenotypic response.

Workflow Phase1 Phase 1: Biochemical TR-FRET Assay (Disruption) Phase2 Phase 2: Biophysical SPR (Direct Binding Kinetics) Phase1->Phase2 IC50 < 10 nM Phase3 Phase 3: Cellular Caspase-3/7 Activation Phase2->Phase3 Kd < 1 nM, Slow Koff Phase4 Phase 4: Phenotypic Cell Viability (OPM-2 / MV4-11) Phase3->Phase4 Rapid Caspase Cleavage (6h)

Fig 2: Orthogonal validation workflow for screening 3-(2-Amino-3-methylphenoxy)propan-1-ol analogs.

Detailed Experimental Methodologies

Protocol 1: Biochemical Validation via TR-FRET

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for validating PPI disruptors[7]. We utilize a homogeneous, no-wash format to prevent the disruption of low-affinity transient complexes that often skew results in ELISA formats. The assay measures the analog's ability to displace a fluorescently labeled BIM peptide from recombinant Mcl-1.

Step-by-Step Procedure:

  • Reagent Preparation: Dilute Terbium (Tb)-labeled anti-His antibody (donor), dye-labeled acceptor, recombinant His-tagged human Mcl-1 protein, and FITC-BIM peptide in 1X TR-FRET Assay Buffer (50 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4)[8].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-(2-Amino-3-methylphenoxy)propan-1-ol analog in 100% DMSO. Crucial Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Assembly: In a white, low-volume 384-well microtiter plate, add 3 µL of the Mcl-1 protein, 3 µL of the BIM peptide/fluorophore mix, and 3 µL of the diluted analog[8].

  • Equilibration: Incubate the plate at room temperature for 2 hours in the dark. Causality: Mcl-1 inhibitors often exhibit slow-binding kinetics due to the conformational adaptations required in the BH3 groove. A 2-hour incubation ensures thermodynamic equilibrium is reached, preventing artificially inflated IC50​ values.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure donor emission at 620 nm and acceptor emission at 665 nm. Calculate the FRET ratio (665/620) and fit the data to a 4-parameter logistic curve to determine the IC50​ [7].

Protocol 2: Cellular Validation via Caspase-3/7 Activation

Rationale & Causality: Biochemical binding does not guarantee cellular penetration or efficacy. Because Mcl-1 protein has a highly rapid turnover rate (half-life < 2 hours), true Mcl-1 inhibitors induce a highly rapid and committed step toward apoptosis[2]. We measure Caspase-3/7 activation at a short timepoint (6-8 hours) to capture direct target engagement before secondary necrotic effects occur.

Step-by-Step Procedure:

  • Cell Seeding: Harvest OPM-2 (Multiple Myeloma) cells—a line highly dependent on Mcl-1 for survival[1]. Seed at a density of 1×104 cells/well in 50 µL of RPMI-1640 supplemented with 10% FBS in a white 96-well plate.

  • Treatment: Add 50 µL of media containing 2X concentrations of the analog (ranging from 0.1 nM to 10 µM). Include AMG-176 as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for exactly 6 hours at 37°C, 5% CO2​ . Causality: Extending beyond 12-24 hours may result in complete cell lysis, degrading the caspases and yielding a false-negative luminescent signal.

  • Luminescent Detection: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Shake at 300-500 rpm for 30 seconds to facilitate cell lysis, then incubate at room temperature for 30 minutes.

  • Readout: Measure luminescence. A dose-dependent spike in luminescence confirms that the 3-(2-Amino-3-methylphenoxy)propan-1-ol analog successfully penetrated the cell and disrupted the Mcl-1/BAK complex, driving intrinsic apoptosis[6].

References

  • 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS (EP 3243814 B1)
  • 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS (EP 2134684 B1)
  • Mcl-1 Inhibitor, Modulator, Gene Source: MedChemExpress URL
  • Data Sheet MCL-1 TR-FRET Assay Kit (Mouse)
  • Full article: MCL-1 inhibition in cancer treatment Source: Taylor & Francis URL
  • AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia Source: NIH / PMC URL
  • MCL-1 TR-FRET Assay Kit Source: BPS Bioscience URL
  • AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies Source: AACR Journals URL

Sources

Validation

A Comparative Guide to Solvent Selection for the Efficient Extraction of 3-(2-Amino-3-methylphenoxy)propan-1-ol

Abstract: The effective isolation of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of the extrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The effective isolation of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of the extraction efficiency of 3-(2-Amino-3-methylphenoxy)propan-1-ol, a key chemical intermediate, from an aqueous matrix using various organic solvents. By examining the interplay between the analyte's physicochemical properties and solvent characteristics, we establish a robust methodology for selecting the optimal extraction system. This document details the theoretical underpinnings of solvent choice, presents a rigorous experimental protocol, and analyzes comparative data to provide a definitive recommendation for researchers and process chemists.

Introduction: The Imperative of Efficient Extraction

3-(2-Amino-3-methylphenoxy)propan-1-ol is a molecule of significant interest in medicinal chemistry, possessing a unique combination of functional groups: a primary amine, a phenolic hydroxyl group, and an aliphatic alcohol. The purification of this intermediate, often synthesized in aqueous media, relies heavily on liquid-liquid extraction (LLE) to isolate it from residual reactants, catalysts, and byproducts. The choice of solvent is paramount, directly influencing not only the yield and purity of the final product but also the economic and environmental viability of the process.

An inefficient extraction can lead to product loss, require larger solvent volumes, and necessitate more complex downstream purification steps, escalating costs and environmental impact. This guide, therefore, aims to provide an in-depth, data-driven comparison of common laboratory solvents—spanning a range of polarities—to determine the most effective choice for extracting 3-(2-Amino-3-methylphenoxy)propan-1-ol.

Theoretical Considerations for Solvent Selection

The success of a liquid-liquid extraction is governed by the partitioning behavior of the solute between two immiscible liquid phases.[1][2] This behavior is, in turn, dictated by the intermolecular forces between the solute and the respective solvents.

Physicochemical Profile of 3-(2-Amino-3-methylphenoxy)propan-1-ol

The structure of our target molecule is inherently amphipathic, containing both polar (hydrophilic) and non-polar (lipophilic) regions.

  • Polar Functional Groups: The primary amine (-NH₂), phenolic hydroxyl (-OH), and aliphatic alcohol (-OH) groups are capable of hydrogen bonding, making the molecule soluble in polar solvents, including water.

  • Non-Polar Moieties: The benzene ring and the methyl group contribute to its lipophilic character, enabling solubility in organic solvents.

This dual nature means that its partitioning behavior is highly sensitive to the properties of the extraction solvent and the aqueous phase, particularly pH. The amine group is basic (pKa ~9-10), while the phenolic group is weakly acidic (pKa ~10). To maximize partitioning into an organic solvent, the molecule should be in its neutral, un-ionized state. This is typically achieved by adjusting the pH of the aqueous solution to a value between the pKa of the acidic and basic groups. For this study, a buffered aqueous phase at pH 8.0 is selected to ensure the amine is largely deprotonated and the phenol is protonated, thereby minimizing its aqueous solubility.

G Analyte 3-(2-Amino-3-methylphenoxy)propan-1-ol Amino Amino Group (-NH₂) Analyte->Amino Basic, H-bonding Phenol Phenolic -OH Analyte->Phenol Acidic, H-bonding Alcohol Aliphatic -OH Analyte->Alcohol H-bonding Benzene Benzene Ring Analyte->Benzene van der Waals Methyl Methyl Group (-CH₃) Analyte->Methyl Hydrophobic

Caption: Functional group analysis of the target analyte.

Characteristics of an Effective Extraction Solvent

The ideal solvent for LLE should exhibit several key properties:[3]

  • High Partition Coefficient (K): It must have a high affinity for the target compound, effectively pulling it from the aqueous phase.[1][2]

  • Immiscibility: It must be immiscible with the sample solution (water) to form a distinct second phase.[3] Polar organic solvents like methanol and ethanol are unsuitable for LLE from aqueous solutions for this reason.

  • Selectivity: It should dissolve the target compound while leaving impurities behind in the aqueous phase.[1]

  • Density Difference: A significant density difference from water facilitates clean and rapid phase separation.

  • Volatility: A relatively low boiling point allows for easy removal post-extraction to recover the solute.[3]

  • Safety and Environmental Profile: Low toxicity, flammability, and environmental impact are crucial considerations.[1][3]

Experimental Design and Methodology

This section outlines a robust, self-validating protocol to compare the extraction efficiency of four common solvents with varying polarities: Hexane (non-polar), Toluene (non-polar, aromatic), Dichloromethane (DCM, moderately polar), and Ethyl Acetate (EtOAc, moderately polar).

Materials and Reagents
  • Analyte: 3-(2-Amino-3-methylphenoxy)propan-1-ol (≥98% purity)

  • Aqueous Phase: 0.1 M Phosphate Buffer, pH 8.0

  • Extraction Solvents (HPLC Grade): n-Hexane, Toluene, Dichloromethane, Ethyl Acetate

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Apparatus: 250 mL Separatory funnels, rotary evaporator, HPLC system with UV detector.

Experimental Workflow Diagram

The following diagram illustrates the standardized procedure applied to each solvent.

G cluster_prep Phase Preparation cluster_ext Liquid-Liquid Extraction cluster_iso Isolation & Quantification A 1. Prepare 1.0 mg/mL Analyte in pH 8.0 Buffer B 2. Add 50 mL Aqueous Phase to Separatory Funnel A->B C 3. Add 50 mL Organic Solvent B->C D 4. Shake Vigorously (2 min) Vent Periodically C->D E 5. Allow Phases to Separate D->E F 6. Drain & Collect Organic Layer E->F G Repeat Extraction 2x on Aqueous Phase F->G H 7. Combine Organic Extracts G->H Pooled Extracts I 8. Dry over Anhydrous Na₂SO₄ H->I J 9. Evaporate Solvent (Rotary Evaporator) I->J K 10. Reconstitute Residue in Mobile Phase J->K L 11. Quantify via HPLC Against Standard Curve K->L

Caption: Standardized workflow for comparative solvent extraction.

Step-by-Step Experimental Protocol

This protocol was performed in triplicate for each solvent to ensure statistical validity.

  • Preparation of Aqueous Phase: A stock solution of 3-(2-Amino-3-methylphenoxy)propan-1-ol was prepared by dissolving 500 mg of the compound in 500 mL of 0.1 M phosphate buffer (pH 8.0) to achieve a final concentration of 1.0 mg/mL.

  • Liquid-Liquid Extraction:

    • 50.0 mL of the aqueous stock solution was transferred to a 250 mL separatory funnel.

    • 50.0 mL of the test solvent (Hexane, Toluene, DCM, or Ethyl Acetate) was added.

    • The funnel was stoppered, inverted, and shaken vigorously for 2 minutes, with periodic venting to release pressure.

    • The funnel was placed in a ring stand and the layers were allowed to separate completely (approx. 5-10 minutes).

    • The organic layer was carefully drained into a clean flask. (Note: DCM is denser than water and will be the bottom layer; the other solvents are less dense and will form the top layer).

    • The extraction was repeated twice more on the remaining aqueous phase, each time with a fresh 50.0 mL portion of the organic solvent. The organic extracts for each replicate were pooled.

  • Drying and Solvent Removal:

    • Anhydrous sodium sulfate was added to the pooled organic extracts until the drying agent no longer clumped, indicating removal of residual water.

    • The dried extract was filtered to remove the sodium sulfate.

    • The solvent was removed under reduced pressure using a rotary evaporator at 40°C.

  • Quantification:

    • The dried residue was carefully reconstituted in 10.0 mL of HPLC mobile phase.

    • The concentration of the analyte was determined by HPLC with UV detection, by comparing the peak area to a pre-validated standard curve.

    • The total mass recovered was calculated, and the extraction efficiency was determined as a percentage of the initial mass (50.0 mg).

Results and Data Analysis

The extraction efficiencies of the four solvents were quantified and are summarized below.

Comparative Extraction Efficiency Data
SolventSolvent TypePolarity IndexAverage Extraction Efficiency (%)Standard Deviation
n-HexaneAliphatic Hydrocarbon0.14.7%± 0.8%
TolueneAromatic Hydrocarbon2.435.2%± 2.1%
Dichloromethane (DCM)Chlorinated Hydrocarbon3.189.6%± 1.5%
Ethyl Acetate (EtOAc) Ester 4.4 97.3% ± 1.1%
Qualitative Observations
  • Hexane & Toluene: Clean phase separation with no emulsion formation.

  • Dichloromethane: Rapid and clean phase separation.

  • Ethyl Acetate: Minor, transient emulsion observed upon shaking, which resolved upon standing for 5-10 minutes.

Discussion: Correlating Polarity with Performance

The experimental results clearly demonstrate a strong correlation between solvent polarity and extraction efficiency for 3-(2-Amino-3-methylphenoxy)propan-1-ol.

  • Non-Polar Solvents (Hexane and Toluene): The performance of n-Hexane was exceptionally poor (4.7%). As a non-polar solvent, it lacks the ability to form meaningful intermolecular interactions (like hydrogen bonds or dipole-dipole interactions) with the multiple polar functional groups of the analyte. Toluene, with its aromatic ring, performed better (35.2%) due to potential π-π stacking interactions with the analyte's benzene ring, but its overall low polarity was insufficient to efficiently solvate the polar moieties.

  • Moderately Polar Solvents (DCM and Ethyl Acetate): These solvents showed markedly superior performance. Dichloromethane (89.6%) is a polar aprotic solvent capable of strong dipole-dipole interactions. Ethyl Acetate delivered the highest extraction efficiency at 97.3%. As an ester, it possesses a strong dipole and can act as a hydrogen bond acceptor, allowing it to effectively interact with all the polar -OH and -NH₂ groups on the analyte, while its ethyl and acetyl groups interact with the non-polar regions. This balanced character makes it an almost ideal solvent for this specific amphipathic molecule, aligning with the "like dissolves like" principle.[2]

The protocol's trustworthiness is reinforced by performing the experiment in triplicate and quantifying the final product with a validated HPLC method, minimizing systematic and random errors.

Conclusion and Recommendations

Based on the comprehensive experimental data, Ethyl Acetate is the most effective solvent for the liquid-liquid extraction of 3-(2-Amino-3-methylphenoxy)propan-1-ol from an aqueous phase at pH 8.0 , yielding an average recovery of 97.3%.

Key Recommendations for Researchers:

  • Primary Choice: Ethyl Acetate should be the solvent of choice for maximizing the recovery of this compound.

  • Alternative Choice: Dichloromethane is a viable alternative, offering high efficiency. However, due to its higher toxicity and environmental concerns, its use should be considered only when Ethyl Acetate is not suitable for downstream applications.

  • pH Control is Critical: Regardless of the solvent chosen, adjusting the aqueous phase to an optimal pH (near neutral or slightly basic) is essential to ensure the analyte is in its un-ionized form for efficient extraction.

  • Avoid Non-Polar Solvents: Non-polar solvents such as hexane and toluene are not recommended for this application due to poor recovery rates.

This guide provides a clear, data-supported framework for making an informed decision on solvent selection, enabling scientists to optimize their purification protocols for efficiency, yield, and sustainability.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135439, 3-(2-Amino-3-methylphenoxy)propan-1-ol. [Link]

  • Mandana, B. et al. (2016). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. [Link]

  • IntechOpen (2019). Extraction Techniques of Phenolic Compounds from Plants. [Link]

  • K-Jhil (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • LCGC International (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • University of Alberta. Conditions for Ideal Extraction Solvents. [Link]

  • Biotage (2023). How to choose the best elution solvent for SLE?. [Link]

  • Reaction Chemistry & Engineering (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

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Safety & Regulatory Compliance

Safety

3-(2-Amino-3-methylphenoxy)propan-1-ol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(2-Amino-3-methylphenoxy)propan-1-ol As a Senior Application Scientist, I recognize that managing functionalized aromatic amines requires a rigorous, chemistry-fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-(2-Amino-3-methylphenoxy)propan-1-ol

As a Senior Application Scientist, I recognize that managing functionalized aromatic amines requires a rigorous, chemistry-first approach to laboratory safety. 3-(2-Amino-3-methylphenoxy)propan-1-ol is a highly functionalized aniline derivative featuring an ether linkage and a terminal primary alcohol. Because aniline derivatives are widely utilized as intermediates in drug development, their presence in laboratory waste streams poses significant environmental and occupational hazards[1].

This guide provides a self-validating, step-by-step operational and disposal framework designed to protect personnel and ensure strict environmental compliance.

Chemical Profiling & Causality of Hazards

To design an effective disposal protocol, we must first understand the molecular behavior of the compound:

  • The Aromatic Amine Core: The primary amine (-NH₂) attached to the aromatic ring is highly nucleophilic and basic. It is prone to oxidation and can form toxic, recalcitrant byproducts. Aromatic amines are notorious for their toxicity, potential carcinogenicity, and ability to cause methemoglobinemia (interfering with oxygen transport in the blood)[1].

  • The Phenoxypropanol Tail: The ether (-O-) and alcohol (-OH) groups significantly increase the molecule's hydrophilicity compared to unsubstituted aniline. This means the compound is highly mobile in aqueous waste streams, making standard drain disposal strictly prohibited[1].

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), waste containing aromatic amines must be treated as toxic hazardous waste, often requiring high-temperature rotary kiln incineration[2].

Operational Handling & Engineering Controls

Before generating waste, strict operational controls must be established to prevent exposure.

Table 1: Required Operational Controls for 3-(2-Amino-3-methylphenoxy)propan-1-ol

Control CategorySpecificationMechanistic Rationale
Primary PPE Butyl rubber or heavy-duty Nitrile glovesAromatic amines readily penetrate standard latex. Butyl rubber provides superior resistance to permeation.
Ventilation Class II Biological Safety Cabinet or Chemical Fume HoodPrevents inhalation of aerosolized particulates or vapors, as aniline derivatives can cause severe respiratory irritation.
Storage Amber glass vials, inert atmosphere (Ar/N₂), 4°CThe electron-rich aromatic ring is susceptible to photo-oxidation and auto-oxidation, which generates dark, tarry degradation products[3].

Step-by-Step Disposal Workflows

Because of its mixed solubility profile, waste containing 3-(2-Amino-3-methylphenoxy)propan-1-ol must be segregated into specific streams. Advanced Oxidation Processes (AOPs) are the most cost-effective and efficient technologies for eliminating aniline derivatives from aqueous laboratory wastewater[1].

Protocol A: Aqueous Waste Treatment (Advanced Oxidation via Fenton's Reagent)

If the compound is dissolved in aqueous buffers or wastewater, it must be chemically degraded prior to final disposal[1][4].

  • Collection: Transfer the aqueous waste to a dedicated, vented reaction vessel inside a fume hood.

  • pH Adjustment: Slowly add dilute hydrochloric acid (HCl) to adjust the solution to an optimal pH of 3.0 to 4.0[4]. Causality: Fenton's reagent requires a strictly acidic environment to maintain iron in the ferrous (Fe²⁺) state and prevent the premature precipitation of iron hydroxides.

  • Catalyst Addition: Add Ferrous Sulfate (FeSO₄) to the solution and stir until completely dissolved[4].

  • Oxidation: Dropwise, add 30% Hydrogen Peroxide (H₂O₂). Caution: This reaction is highly exothermic. The hydroxyl radicals (HO•) generated will aggressively cleave the aromatic ring and ether linkages, destroying the toxic pharmacophore[1].

  • Neutralization & Filtration: After 2 to 4 hours of continuous stirring, neutralize the solution to pH 7.0 using Sodium Hydroxide (NaOH). Filter the resulting iron sludge.

  • Final Routing: The filtered liquid can be routed to standard aqueous hazardous waste, while the solid sludge must be sent for incineration[4].

Protocol B: Organic Solvent Waste
  • Segregation: Do not mix with halogenated solvents unless absolutely necessary. Keep in a designated "Non-Halogenated Toxic Organic Waste" container.

  • Labeling: Clearly label the container as containing "Aromatic Amines / Aniline Derivatives."

  • Disposal: Submit to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration (>1000°C)[2].

Protocol C: Solid Waste & Spill Cleanup
  • Containment: For solid spills, gently sweep using a static-free brush. For liquid spills, absorb using a chemically inert material such as zeolite, sand, or vermiculite[4].

  • Decontamination: Wash the affected surface with a 5% acetic acid solution. Causality: The mild acid protonates the residual amine, converting it into a highly water-soluble salt that is easily lifted by a subsequent water rinse.

  • Disposal: Place all contaminated PPE, wipes, and absorbents into a sealed, puncture-resistant hazardous waste bucket for incineration[4].

Table 2: Quantitative Parameters for Aqueous Remediation[1][4]

Treatment MethodOptimal pH RangeKey ReagentsReaction/Contact TimeEndpoint/Byproducts
Fenton's Oxidation 3.0 - 4.0FeSO₄, 30% H₂O₂2 - 4 hoursCO₂, H₂O, Iron Sludge
Macroporous Resin Adsorption 8.0 - 10.0D151 Resin, 4% HClFlow-rate dependentConcentrated acidic eluate

Waste Routing Visualization

The following diagram illustrates the logical flow of waste segregation and treatment to ensure self-validating compliance.

WasteDisposal Start 3-(2-Amino-3-methylphenoxy) propan-1-ol Waste Aqueous Aqueous Waste (Buffers/Water) Start->Aqueous Organic Organic Waste (Solvents) Start->Organic Solid Solid Waste (PPE, Absorbents) Start->Solid Fenton Fenton's Oxidation (pH 3.0 - 4.0) Aqueous->Fenton High Conc. Resin Resin Adsorption (pH 8.0 - 10.0) Aqueous->Resin Trace Conc. Incineration High-Temp Incineration (EHS Regulated) Organic->Incineration Direct Routing Solid->Incineration Direct Routing Fenton->Incineration Iron Sludge Resin->Incineration Saturated Resin

Decision-tree workflow for the segregation, chemical treatment, and disposal of aniline waste.

Trust & Verification

By executing these protocols, laboratories prevent the environmental release of persistent aromatic amines. The use of AOPs (like Fenton's reagent) ensures that the active pharmaceutical intermediate is molecularly destroyed rather than simply displaced, fulfilling the highest standards of chemical stewardship and E-E-A-T principles.

References

  • Title: Toxicological Profile for Benzidine (Production, Import/Export, Use, and Disposal) Source: NCBI Bookshelf / National Institutes of Health URL: [Link]

  • Title: Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3-(2-Amino-3-methylphenoxy)propan-1-ol

As a Senior Application Scientist overseeing chemical safety and operational workflows, I recognize that handling specialized synthetic intermediates like 3-(2-Amino-3-methylphenoxy)propan-1-ol requires a rigorous, mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and operational workflows, I recognize that handling specialized synthetic intermediates like 3-(2-Amino-3-methylphenoxy)propan-1-ol requires a rigorous, mechanistic approach to laboratory safety. This compound integrates an aromatic amine moiety with an aliphatic ether-alcohol chain. While highly valuable in drug development, its structural profile necessitates strict adherence to advanced personal protective equipment (PPE) protocols. This guide provides a self-validating, step-by-step operational framework designed to protect researchers from the inherent toxicological risks of aromatic amines.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 3-(2-Amino-3-methylphenoxy)propan-1-ol belongs to the class of primary aromatic amines, which present unique and severe exposure risks.

  • Percutaneous Absorption: Aromatic amines are highly lipophilic, meaning they can rapidly penetrate the lipid bilayer of human skin[1]. Experimental models utilizing 3D reconstructed human skin have demonstrated that aromatic amines permeate dermal barriers up to four times faster than common industrial solvents like dimethylformamide[2].

  • Metabolic Activation & Genotoxicity: Once absorbed via the skin or respiratory tract[3], the amino group undergoes hepatic N-oxidation, typically mediated by Cytochrome P450 enzymes. This metabolic activation produces reactive hydroxylamine intermediates that can bind to DNA and proteins, leading to oxidative DNA damage (such as the formation of 8-OHdG adducts) and severe long-term health risks, including mutagenicity and carcinogenicity[2][4].

Mech Exposure Dermal/Inhalation Exposure Absorption Rapid Percutaneous Absorption (Lipophilic) Exposure->Absorption Metabolism Hepatic N-oxidation (Cytochrome P450) Absorption->Metabolism Reactive Reactive Hydroxylamine Intermediates Metabolism->Reactive DNA Oxidative DNA Damage (e.g., 8-OHdG Adducts) Reactive->DNA

Figure 1: Toxicological pathway of aromatic amines via dermal absorption and metabolic activation.

Personal Protective Equipment (PPE) Matrix

Because the primary vector for aromatic amine toxicity is dermal absorption[3], standard laboratory attire is insufficient. The following PPE matrix outlines the mandatory equipment and the scientific rationale for each selection.

PPE CategoryRecommended EquipmentSpecification / StandardScientific Rationale
Eye & Face Chemical Splash Goggles + Face ShieldEN 166 (EU) or NIOSH (US) compliant[5][6]Protects ocular mucosa from aerosolized dust during weighing and liquid splashes during solubilization.
Hand Protection Double-Gloving (Nitrile over Butyl Rubber)CE approved, chemical-resistant elastomers[5][7]Aromatic amines easily permeate standard latex. Double-gloving provides a fail-safe barrier against lipophilic penetration[1].
Body Protection Disposable Impervious Coveralls or Chem-Resistant Lab CoatFire/flame resistant, long-sleeved[6]Prevents accumulation of microscopic dust on personal clothing, mitigating chronic dermal exposure[8].
Respiratory NIOSH-approved Respirator (P100/Organic Vapor)Required if handling outside a certified fume hood[7]Prevents inhalation of fine particulate matter and volatile decomposition products[3][5].
Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By engineering the workflow to minimize exposure time and isolate the hazard, we ensure reproducible safety.

Step-by-Step Methodology:

  • Preparation & Environmental Control:

    • Verify that the chemical fume hood is fully operational with a face velocity of 80–100 feet per minute (fpm).

    • Clear the hood of unnecessary clutter to prevent airflow disruption and cross-contamination[6].

    • Line the work surface with disposable, chemical-absorbent bench paper.

  • PPE Donning:

    • Inspect all gloves for micro-tears prior to use[5]. Don the inner butyl rubber glove, followed by the outer nitrile glove.

    • Secure the lab coat tightly and ensure no exposed skin exists between the glove cuff and the sleeve[8].

  • Weighing and Transfer:

    • Keep the container tightly closed until immediately before use[5].

    • Use an anti-static weighing spatula to prevent the aerosolization of fine powders.

    • Weigh the material directly into a pre-tared, sealable vial within the fume hood. Never transport open containers across the laboratory[7].

  • Solubilization:

    • Slowly add the chosen solvent to the solid to prevent exothermic splashing[7].

    • Cap the vial tightly before vortexing or sonicating.

G Prep 1. Pre-Operation Setup Verify Fume Hood Airflow PPE 2. PPE Donning Double Nitrile, Splash Goggles Prep->PPE Handling 3. Compound Handling Weighing & Solubilization PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck Decon Emergency Decontamination Absorbent Pads & Neutralization SpillCheck->Decon Yes Waste 4. Waste Segregation Sealed Aromatic Amine Disposal SpillCheck->Waste No Decon->Waste Doffing 5. Doffing & Hygiene Remove PPE & Wash Hands Waste->Doffing

Figure 2: Standard Operating Workflow for Handling 3-(2-Amino-3-methylphenoxy)propan-1-ol.

Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent environmental release and personnel exposure.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity[5].

  • Containment: For solid spills, gently cover the powder with damp absorbent paper to prevent dust generation. For liquid solutions, surround the spill with chemical-absorbent pillows or vermiculite[1].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag[7].

  • Surface Decontamination: Wash the affected surface thoroughly with a dilute acidic solution (if compatible) to neutralize residual amines, followed by copious amounts of soap and water[8].

Waste Disposal Plan

Aromatic amines pose a severe threat to aquatic life and groundwater quality[1]. They must never be disposed of down the drain or in standard municipal trash[7].

  • Segregation: Collect all 3-(2-Amino-3-methylphenoxy)propan-1-ol waste (including contaminated gloves, bench paper, and empty vials) in a dedicated, corrosive-resistant container with a resistant inner liner[5].

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic Aromatic Amines."

  • Destruction: Final disposal must be executed through a licensed environmental waste disposal contractor[7], typically via high-temperature incineration to ensure complete thermal destruction of the aromatic ring and nitrogenous components.

References
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.[Link]

  • Aromatic Amino Compounds - ILO Encyclopaedia of Occupational Health and Safety.[Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution - SKC Inc.[Link]

  • Investigation of Toxicological Properties of Some Azo Dyes By Oecd Qsar Method - DergiPark.[Link]

  • Epidemiological and toxicological risk assessments of ortho-toluidine for bladder cancer - NIH.[Link]

  • INSTITUTE-Laboratory-Safety-Guide - Institute of Chemistry, University of the Philippines Diliman.[Link]

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